5,6-Dimethoxypicolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)9-8(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRAPCOCRVQDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630101 | |
| Record name | 5,6-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-68-4 | |
| Record name | 5,6-Dimethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-Dimethoxypicolinaldehyde CAS number and properties
CAS Number: 106331-68-4
This technical guide provides a comprehensive overview of 5,6-Dimethoxypicolinaldehyde, a heterocyclic aromatic aldehyde. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid, white to off-white compound.[1] Its chemical structure features a pyridine ring substituted with a formyl group and two methoxy groups. A summary of its key properties is presented in the table below. It is important to note that some of the physical properties are predicted values from computational models due to a lack of experimentally determined data in published literature.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 106331-68-4 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 257.7 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
| SMILES | O=Cc1nc(OC)c(OC)cc1 | [3] |
| InChI Key | FIRAPCOCRVQDEQ-UHFFFAOYSA-N |
Synthesis
Illustrative Experimental Protocol: Oxidation of (5,6-dimethoxypyridin-2-yl)methanol
Disclaimer: The following is a generalized, theoretical protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified chemist.
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Celatom® or diatomaceous earth
Procedure:
-
To a solution of (5,6-dimethoxypyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, filter the mixture through a pad of Celatom® to remove the manganese dioxide.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
There is currently a lack of published research on the specific biological activities and applications of this compound in drug development. Its structural features, however, suggest potential areas for investigation. As a functionalized pyridine, it could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.
For context, other substituted pyridine and benzaldehyde derivatives have shown a wide range of biological activities. For example, some pyridine-containing compounds are investigated for their potential as kinase inhibitors, while various substituted benzaldehydes are explored for anticancer and antimicrobial properties. It is important to emphasize that these are general observations of related chemical classes, and the specific activity of this compound remains to be determined through biological screening and evaluation.
Signaling Pathways
As of the current date, there are no studies in the scientific literature that link this compound to any specific signaling pathways. Elucidating its biological targets and mechanism of action would require dedicated pharmacological studies.
Caption: Logical structure of the information presented in this technical guide.
Safety and Handling
Safety information for this compound is available from various chemical suppliers. It is classified as an irritant and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available chemical intermediate with potential for use in organic synthesis. While its physical and chemical properties are partially characterized, its biological activity and potential applications in drug discovery remain largely unexplored. This presents an opportunity for further research to investigate its pharmacological profile and to utilize it as a building block for novel therapeutic agents.
References
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dimethoxypicolinaldehyde, a key heterocyclic aldehyde. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. This document summarizes available data on its chemical structure, physical properties, and spectral characteristics, and outlines experimental protocols for its synthesis, purification, and analysis.
Core Physicochemical Properties
This compound, with the CAS number 106331-68-4, is a pyridine derivative substituted with two methoxy groups and an aldehyde functional group. These features contribute to its unique chemical reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 257.7 ± 35.0 °C | [3] |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
| SMILES Code | O=CC1=NC(OC)=C(OC)C=C1 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While a dedicated full spectral analysis for this compound is not widely published, data for similar aldehyde compounds can be found in various chemical databases and supplementary materials from scientific publications.[4]
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet peak expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (pyridine ring): The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment, influenced by the two methoxy groups and the aldehyde group.
-
Methoxy Protons (-OCH₃): Two distinct singlet peaks are expected for the two methoxy groups, likely in the range of δ 3.5-4.5 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-CHO): A peak in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.
-
Aromatic Carbons (pyridine ring): Peaks in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the substituents.
-
Methoxy Carbons (-OCH₃): Peaks in the upfield region, typically around δ 55-65 ppm.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in single public sources. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be applied.
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, (5,6-dimethoxypyridin-2-yl)methanol.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Steps:
-
Oxidation: To a solution of (5,6-dimethoxypyridin-2-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. The reaction is typically carried out at room temperature or cooled to 0°C, depending on the chosen oxidant.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for PCC oxidation). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude this compound can be purified using column chromatography.
Diagram of a General Purification Workflow:
References
An In-depth Technical Guide to the Structure Elucidation of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
5,6-Dimethoxypicolinaldehyde possesses a pyridine ring substituted with an aldehyde group at the 2-position and two methoxy groups at the 5- and 6-positions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 106331-68-4 | [1][2] |
| Predicted Boiling Point | 257.7±35.0 °C | [3] |
| Predicted Density | 1.174±0.06 g/cm³ | [3] |
Synthesis Protocol
A viable synthetic route to this compound involves the oxidation of the corresponding alcohol, (5,6-dimethoxypyridin-2-yl)methanol.[4] This method is a standard and effective way to produce pyridine aldehydes.
Experimental Protocol: Oxidation of (5,6-dimethoxypyridin-2-yl)methanol
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of (5,6-dimethoxypyridin-2-yl)methanol in anhydrous dichloromethane, add an excess of activated manganese dioxide (approximately 5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported in a patent, providing a key piece of experimental evidence for the molecular weight of the compound.[4]
| Parameter | Observed Value |
| Retention Time (t_R) | 0.61 min |
| [M+H]⁺ | 168.00 |
This observed [M+H]⁺ value is consistent with the calculated molecular weight of 167.16 g/mol for the molecular formula C₈H₉NO₃.
Caption: Predicted key mass spectrometry fragments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.4 | Doublet | 1H | H-4 |
| ~6.9 | Doublet | 1H | H-3 |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C-6 |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) at C-5 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde (C=O) |
| ~160 | C-6 (attached to OCH₃) |
| ~150 | C-2 (attached to CHO) |
| ~145 | C-5 (attached to OCH₃) |
| ~120 | C-4 |
| ~110 | C-3 |
| ~56 | Methoxy (-OCH₃) at C-6 |
| ~55 | Methoxy (-OCH₃) at C-5 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretch (methoxy groups) |
Logical Workflow for Structure Elucidation
The comprehensive structure elucidation of an unknown compound like this compound follows a logical workflow, integrating data from multiple analytical techniques.
Caption: Logical workflow for structure elucidation.
Conclusion
The structure of this compound can be confidently assigned based on a combination of synthesis from a known precursor and a predictive analysis of its spectroscopic data. The presence of key functional groups is indicated by characteristic IR absorptions, and the precise arrangement of atoms is determined by the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra. The molecular weight is confirmed by mass spectrometry. This guide provides a solid foundation for researchers working with this and related substituted pyridine compounds.
References
- 1. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190300513A1 - Sting agonist compounds - Google Patents [patents.google.com]
- 3. WO2016177690A1 - Tricyclic piperidine compounds - Google Patents [patents.google.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Dimethoxypicolinaldehyde
For Immediate Release
Molecular Structure
The structure of 5,6-Dimethoxypicolinaldehyde is presented below, with IUPAC numbering for unambiguous referencing in the subsequent NMR data tables.
Figure 1: Chemical Structure of this compound
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The predictions are based on the analysis of substituent effects on the pyridine ring. The aldehyde proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the carbonyl group. The aromatic protons on the pyridine ring will appear as doublets, with their chemical shifts influenced by the positions of the two methoxy groups and the aldehyde. The methoxy groups themselves will appear as sharp singlets.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.95 | s | - | 1H | H-C(O) |
| ~7.40 | d | ~8.5 | 1H | H-4 |
| ~6.90 | d | ~8.5 | 1H | H-3 |
| ~4.05 | s | - | 3H | OCH₃ (at C-6) |
| ~3.90 | s | - | 3H | OCH₃ (at C-5) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data are presented in Table 2. The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The carbons of the pyridine ring will have their chemical shifts determined by the attached functional groups, with the oxygen-substituted carbons (C-5 and C-6) being significantly downfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C=O |
| ~160.0 | C-6 |
| ~155.0 | C-5 |
| ~148.0 | C-2 |
| ~120.0 | C-4 |
| ~110.0 | C-3 |
| ~56.5 | OCH₃ (at C-6) |
| ~56.0 | OCH₃ (at C-5) |
Experimental Protocols
The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer.
-
Nucleus: ¹H
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Pulse Width: 90°
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
3. ¹³C NMR Spectroscopy
-
Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Nucleus: ¹³C
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm
-
Temperature: 298 K
Below is a graphical representation of a typical NMR experimental workflow.
Figure 2: General workflow for NMR spectroscopy.
Interpreting the Spectroscopic Signature of 5,6-Dimethoxypicolinaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 5,6-Dimethoxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted with an aldehyde group at the 2-position and two methoxy groups at the 5- and 6-positions. This substitution pattern dictates its unique electronic and structural characteristics, which are reflected in its spectroscopic fingerprint.
Predicted Spectroscopic Data Summary
Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.95 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.50 | Doublet | 1H | Aromatic (H-4) |
| ~7.00 | Doublet | 1H | Aromatic (H-3) |
| ~4.05 | Singlet | 3H | Methoxy (-OCH₃ at C6) |
| ~3.95 | Singlet | 3H | Methoxy (-OCH₃ at C5) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~193.0 | Aldehyde Carbonyl (C=O) |
| ~160.0 | Aromatic (C-6) |
| ~150.0 | Aromatic (C-5) |
| ~148.0 | Aromatic (C-2) |
| ~120.0 | Aromatic (C-4) |
| ~110.0 | Aromatic (C-3) |
| ~56.5 | Methoxy (-OCH₃ at C6) |
| ~56.0 | Methoxy (-OCH₃ at C5) |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H Stretch (aliphatic) |
| ~2830, ~2730 | Medium (two bands) | C-H Stretch (aldehyde) |
| ~1700 | Strong | C=O Stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N Stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O Stretch (methoxy and aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 167 | High | Molecular Ion [M]⁺ |
| 166 | Moderate | [M-H]⁺ |
| 138 | Moderate | [M-CHO]⁺ |
| 123 | Moderate | [M-CHO-CH₃]⁺ |
| 108 | Low | [M-CHO-2xCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: FT-IR Spectrometer with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the molecule's structure.
Visualizations
Caption: Molecular structure of this compound.
A Technical Guide to the Spectroscopic Analysis of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 5,6-Dimethoxypicolinaldehyde. This document outlines detailed experimental protocols and presents anticipated analytical data to facilitate the characterization of this compound, which holds potential significance in medicinal chemistry and drug development.
Introduction to this compound
This compound is a substituted pyridine derivative characterized by a pyridine ring with an aldehyde group at the 2-position and two methoxy groups at the 5- and 6-positions. The structural and electronic properties imparted by these functional groups make it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and stability of this compound.
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
A standard protocol for obtaining the FT-IR spectrum of this compound is as follows:
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.[1]
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is baseline-corrected and the absorbance or transmittance is plotted against the wavenumber (cm⁻¹).
Expected FT-IR Data
The following table summarizes the expected characteristic absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3000-2850 | Medium-Weak | C-H stretching (aromatic and aldehyde) |
| 2850-2750 | Weak (doublet) | C-H stretching of the aldehyde (CHO) |
| 1710-1690 | Strong | C=O stretching of the aromatic aldehyde |
| 1600-1450 | Medium-Strong | C=C and C=N stretching of the pyridine ring |
| 1275-1200 | Strong | Asymmetric C-O-C stretching of the methoxy groups |
| 1075-1020 | Medium | Symmetric C-O-C stretching of the methoxy groups |
| 900-675 | Medium-Strong | C-H out-of-plane bending of the pyridine ring |
Mass Spectrometry Analysis
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
A general protocol for the mass spectrometric analysis of this compound using a technique like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.[2]
-
Chromatographic Separation (Optional but Recommended): The sample solution is injected into a UHPLC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. A gradient elution program is typically employed.[2]
-
Ionization: The eluent from the UHPLC is directed into the mass spectrometer's ion source. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole). The mass spectrometer is operated in full scan mode to detect all ions within a specified mass-to-charge (m/z) range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.
-
Data Acquisition and Analysis: The mass spectrum is recorded, plotting ion intensity against the m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
Expected Mass Spectrometry Data
The molecular formula of this compound is C₈H₉NO₃, with a monoisotopic molecular weight of 167.0582 g/mol . The expected major ions in the mass spectrum are presented below.
| m/z Ratio | Proposed Fragment Ion | Description |
| 168.0655 | [M+H]⁺ | Protonated molecular ion |
| 167.0582 | [M]⁺˙ | Molecular ion |
| 152.0348 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 138.0555 | [M-CHO]⁺ | Loss of the formyl radical |
| 139.0402 | [M-CO]⁺˙ | Loss of carbon monoxide from the aldehyde |
| 124.0402 | [M-CH₃-CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |
| 108.0450 | [M-CHO-CH₂O]⁺ | Loss of the formyl group and formaldehyde |
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The combination of FT-IR spectroscopy and mass spectrometry provides a robust framework for the unambiguous identification and structural characterization of this compound. The data presented in this guide, including detailed experimental protocols and expected spectral features, serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this and related heterocyclic compounds. Adherence to these analytical methodologies will ensure the reliable characterization of the molecule, which is a prerequisite for its use in further research and development.
References
A Technical Guide to the Solubility of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5,6-Dimethoxypicolinaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.
Core Compound Properties
This compound is a substituted pyridinecarboxaldehyde with the following properties:
| Property | Value | Reference |
| CAS Number | 106331-68-4 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 257.7 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage Temperature | 2-8°C | [3] |
Predicted Solubility Profile
Based on its chemical structure, which includes a polar pyridine ring, an aldehyde group, and two methoxy groups, this compound is expected to exhibit a range of solubilities in common laboratory solvents. The presence of heteroatoms (nitrogen and oxygen) suggests potential for hydrogen bonding with protic solvents. However, the aromatic ring and methyl groups contribute to some nonpolar character. Therefore, it is anticipated to be more soluble in polar aprotic and moderately polar protic solvents than in nonpolar or highly polar aqueous solvents. A general qualitative prediction of solubility is provided below.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic pyridine ring and methoxy groups likely limit solubility despite the presence of polar functional groups. |
| Ethanol / Methanol | Moderate to High | The alcohol's ability to act as both a hydrogen bond donor and acceptor, along with its alkyl chain, should facilitate dissolution. |
| Acetone | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions. |
| Dichloromethane (DCM) | High | A polar aprotic solvent effective at dissolving a wide range of organic compounds. |
| Chloroform | High | Similar to DCM, it is a good solvent for many organic solids. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Another highly polar aprotic solvent with strong solvating capabilities. |
| Ethyl Acetate | Moderate | An ester with moderate polarity that should effectively dissolve the compound. |
| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in chromatography and as a reaction solvent. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental procedure for quantitatively determining the solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method.[4]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DCM, chloroform, DMSO, DMF, ethyl acetate, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the respective solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The solution should appear saturated with undissolved solid remaining.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same instrumental method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Data Presentation:
The results should be compiled into a table summarizing the solubility in g/L or mg/mL for each solvent at the specified temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Analysis |
| Water | 25 | HPLC/UV-Vis/Gravimetric | |
| Ethanol | 25 | HPLC/UV-Vis/Gravimetric | |
| Methanol | 25 | HPLC/UV-Vis/Gravimetric | |
| Acetone | 25 | HPLC/UV-Vis/Gravimetric | |
| Dichloromethane | 25 | Gravimetric | |
| Chloroform | 25 | Gravimetric | |
| DMSO | 25 | HPLC/UV-Vis | |
| DMF | 25 | HPLC/UV-Vis | |
| Ethyl Acetate | 25 | HPLC/UV-Vis/Gravimetric | |
| Acetonitrile | 25 | HPLC/UV-Vis |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method followed by instrumental analysis.
Logical Flow for Qualitative Solubility Testing
This diagram outlines a systematic approach to qualitatively assess the solubility of a compound in different types of solvents, which can provide preliminary insights before quantitative analysis.[5][6][7]
References
- 1. This compound | CAS 106331-68-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound CAS#: 106331-68-4 [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
Material Safety Data Sheet (MSDS) for 5,6-Dimethoxypicolinaldehyde
An in-depth technical guide for researchers, scientists, and drug development professionals on the core aspects of 5,6-Dimethoxypicolinaldehyde, focusing on its material safety, properties, and representative experimental considerations.
Technical Guide: this compound
Disclaimer: This document is for informational purposes and should not be used as a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling this chemical.
Chemical Identification and Properties
This compound is a chemical compound with the CAS number 106331-68-4.[1][2] It is also known by its systematic IUPAC name, 5,6-dimethoxypyridine-2-carbaldehyde, and the synonym 2-Pyridinecarboxaldehyde, 5,6-dimethoxy-.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 106331-68-4[1][2] |
| Molecular Formula | C₈H₉NO₃[1][2] |
| Molecular Weight | 167.16 g/mol [1][2] |
| SMILES | COc1ccc(C=O)nc1OC[2] |
| InChI Key | FIRAPCOCRVQDEQ-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[2] |
| Appearance | Light cream solid[4] |
| Melting Point | 73 - 76 °C (163.4 - 168.8 °F)[4] |
| Boiling Point | 257.7 °C at 760 mmHg[1] |
| Flash Point | 109.7 °C[1] |
| Density | 1.174 g/cm³[1] |
Hazard Identification and Safety
The compound is classified as hazardous.[2] It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[2]
Table 3: GHS Hazard Information
| Signal Word | Danger[2] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[2] H318: Causes serious eye damage.[2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P332 + P313: If skin irritation occurs: Get medical advice/ attention. P501: Dispose of contents/ container to an approved waste disposal plant. |
First Aid Measures
Table 4: First Aid Procedures
| Exposure | Procedure |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Handling, Storage, and Firefighting
Table 5: Handling and Storage
| Handling | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2 - 8 °C. |
| Incompatible Materials | Strong oxidizing agents.[4] |
Table 6: Firefighting Measures
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. |
| Hazardous Combustion Products | Carbon oxides. |
| Advice for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |
Experimental Workflow: A Representative Synthesis
While specific, detailed experimental protocols for this compound were not found in the provided search results, a general workflow for the synthesis of a substituted aldehyde from an alcohol is presented below as a representative example of a potential synthetic route.
Caption: A generalized experimental workflow for aldehyde synthesis.
Hazard and Response Logical Flow
The following diagram illustrates the logical relationship between hazard identification and the appropriate response measures for this compound.
Caption: Logical flow from hazard identification to response.
References
An In-depth Technical Guide to 5,6-Dimethoxypicolinaldehyde: Handling, Storage, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper handling, storage, and representative synthetic protocols for 5,6-Dimethoxypicolinaldehyde, a key intermediate in pharmaceutical research and development. The information is compiled to ensure laboratory safety and maintain the integrity of the compound.
Safety and Handling Precautions
While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the utmost care, adhering to standard laboratory safety protocols for chemical intermediates. The following guidelines are based on best practices and data from structurally related compounds.
General Handling:
-
Avoid Contact: Direct contact with skin and eyes should be strictly avoided.[1]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of each workday.[1]
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Handle with chemically resistant gloves. Inspect gloves prior to use and use proper glove removal technique. | [1] |
| Body Protection | A laboratory coat should be worn. | [1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | [1] |
In Case of Exposure:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound.
Recommended Storage Conditions: Based on data for the closely related this compound oxime, the following storage conditions are recommended.
| Parameter | Condition | Reference |
| Temperature | 2-8°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |
| Container | Keep in a tightly closed container. |
Stability: The compound is expected to be stable under the recommended storage conditions.[1] Information regarding incompatibilities is not readily available; therefore, it should be stored away from strong oxidizing agents.
Experimental Protocols: Representative Synthesis
This compound is a valuable intermediate in organic synthesis. The following are representative protocols for its preparation based on literature.
Method 1: Oxidation of (5,6-dimethoxypyridin-2-yl)methanol
This procedure involves the oxidation of the corresponding alcohol to the aldehyde.
-
Step 1: Starting Material
-
Begin with (5,6-dimethoxypyridin-2-yl)methanol.
-
-
Step 2: Oxidation
-
A suitable oxidizing agent, such as manganese dioxide or a Swern oxidation, is used to convert the alcohol to the aldehyde.
-
The reaction is typically carried out in an appropriate solvent like dichloromethane or chloroform at a controlled temperature.
-
-
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is filtered to remove the oxidant.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.[2]
-
Method 2: Synthesis from 6-iodo-2,3-dimethoxypyridine
This method involves a metal-halogen exchange followed by formylation.
-
Step 1: Starting Material
-
6-iodo-2,3-dimethoxypyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
-
Step 2: Lithiation
-
The solution is cooled to a low temperature (e.g., -70°C).
-
n-Butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange. The reaction is stirred at this temperature for approximately 30 minutes.
-
-
Step 3: Formylation
-
Anhydrous N,N-Dimethylformamide (DMF) is added to the reaction mixture.
-
The reaction is allowed to proceed for about 1.5 hours at the low temperature.
-
-
Step 4: Quenching and Extraction
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
-
Step 5: Purification
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The resulting residue is purified by column chromatography on silica gel to afford this compound as a solid.[3]
-
Visualized Workflows
To aid in understanding the procedural flow, the following diagrams illustrate the safe handling and a representative synthesis workflow for this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Representative synthesis workflow for this compound.
References
Potential hazards and safety precautions for 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. All laboratory work should be conducted in accordance with established institutional and regulatory safety guidelines.
Introduction
5,6-Dimethoxypicolinaldehyde is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Its specific arrangement of a pyridine ring, an aldehyde group, and two methoxy substituents imparts unique chemical properties that are leveraged in the development of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the known and potential hazards associated with this compound and outlines recommended safety protocols for its handling and use.
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
The Globally Harmonized System (GHS) pictograms associated with these classifications are:
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/ physician.
-
P330: Rinse mouth.[1]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.
-
P363: Wash contaminated clothing before reuse.
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Toxicological Data Summary
| Toxicological Endpoint | Typical Test Method | Data Type | Relevance |
| Acute Oral Toxicity | OECD 420, 423, or 425 | LD50 (mg/kg) | Determines the single dose that is lethal to 50% of a test population, indicating short-term poisoning potential.[2][3] |
| Skin Irritation | OECD 404 | Irritation Score | Assesses the potential to cause reversible inflammatory effects on the skin at the site of contact. |
| Eye Irritation | OECD 405 | Irritation Score | Evaluates the potential to produce reversible or irreversible changes in the eye from direct contact.[4][5] |
| Skin Sensitization | OECD 429 (LLNA) | EC3 Value (%) | Determines the potential to induce an allergic response following skin contact. |
| Mutagenicity | OECD 471 (Ames Test) | Mutation Frequency | Assesses the potential to induce genetic mutations.[6][7] |
Experimental Protocols
While specific experimental data for this compound is not publicly available, this section outlines the general methodologies for key toxicological assessments as would be applied to a novel chemical substance. These protocols are based on internationally recognized OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Principle: A sequential dosing method where the outcome of the previously dosed animal determines the dose for the next. This minimizes the number of animals required.
-
Methodology:
-
A single animal is dosed with the test substance at a starting dose level selected from a series of defined dose levels.
-
The animal is observed for signs of toxicity and mortality over a period of 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
This process is continued until the stopping criteria are met, typically after a specified number of dose reversals.
-
The LD50 is then calculated using maximum likelihood estimation.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
-
Objective: To identify substances that are irritant to the skin.
-
Principle: This in vitro method uses a reconstructed human epidermis model to assess the cytotoxic effect of a chemical, which is a key event in skin irritation.
-
Methodology:
-
The test substance is applied topically to the surface of the reconstructed human epidermis tissue.
-
After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is measured using a colorimetric assay, typically the MTT assay, which measures the activity of mitochondrial reductase.
-
A substance is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.[8]
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
-
Objective: To identify substances that can cause serious eye damage or eye irritation.
-
Principle: Similar to the skin irritation test, this in vitro method uses a three-dimensional human cornea model to assess the cytotoxic effects of a chemical on the eye.
-
Methodology:
-
The test substance is applied to the surface of the reconstructed cornea-like epithelium.
-
Following a defined exposure and post-exposure incubation period, cell viability is determined using the MTT assay.
-
The reduction in cell viability is used to classify the substance's eye irritation potential. A substance is identified as causing serious eye damage (Category 1) if the mean tissue viability is ≤ 60%.
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To detect gene mutations induced by a chemical substance.[7]
-
Principle: The test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the substance to cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.
-
Methodology:
-
The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).[6]
-
The mixture is plated on a minimal agar medium lacking the essential amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above the background level.
-
Potential Signaling and Metabolic Pathways
The precise mechanisms of toxicity for this compound have not been elucidated. However, based on its chemical structure as an aromatic aldehyde, some general metabolic pathways can be hypothesized.
Potential Metabolic Pathways of this compound
Caption: Hypothetical Phase I and Phase II metabolic pathways for this compound.
Aromatic aldehydes can undergo oxidation to carboxylic acids, reduction to alcohols, and demethylation of the methoxy groups, primarily mediated by cytochrome P450 enzymes. These Phase I metabolites can then be conjugated with glucuronic acid or sulfate in Phase II metabolism to facilitate their excretion. The reactivity of the aldehyde group could also lead to the formation of Schiff bases with endogenous amines, a potential mechanism of toxicity that would require further investigation.
Safety Precautions and Handling
A systematic approach to safety is crucial when working with this compound. The following workflow outlines the key safety considerations at each stage of its use in the laboratory.
Safe Handling Workflow for this compound
Caption: A comprehensive workflow for the safe handling of this compound.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][11]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory when handling the solid or solutions.[1][11]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and practice proper glove removal technique to avoid skin contact.[1][9]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9]
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Do not eat, drink, or apply cosmetics in the laboratory.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[4][10]
Spill and Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact Environmental Health and Safety.
Conclusion
This compound is a valuable research chemical with identified hazards of acute oral toxicity, serious eye damage, and skin sensitization. While detailed toxicological and mechanistic data are limited, a conservative approach to safety is warranted. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. Researchers should always consult the most current Safety Data Sheet and their institution's safety policies before commencing work with this compound.
References
- 1. Laboratory Safety Manual [ehs.cornell.edu]
- 2. Median lethal dose - Wikipedia [en.wikipedia.org]
- 3. Acute and sub-acute oral toxicity assessment of the methanolic extract from leaves of Hibiscus rosa-sinensis L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ecetoc.org [ecetoc.org]
An In-depth Technical Guide to 5,6-Dimethoxypicolinaldehyde and its Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dimethoxypicolinaldehyde, also known as 5,6-dimethoxypyridine-2-carboxaldehyde. It covers the chemical and physical properties, a detailed plausible synthesis protocol, and explores its potential applications in medicinal chemistry, particularly as a precursor to potent enzyme inhibitors for cancer therapy.
Compound Identification and Synonyms
This compound is a substituted pyridine derivative. Its core structure is a pyridine ring with an aldehyde group at position 2 and methoxy groups at positions 5 and 6.
Synonyms:
-
5,6-dimethoxypyridine-2-carboxaldehyde
-
2-Pyridinecarboxaldehyde, 5,6-dimethoxy-
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 106331-68-4 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Boiling Point | 257.7 °C at 760 mmHg |
| Density | 1.174 g/cm³ |
| Flash Point | 109.7 °C |
| Storage Temperature | Inert atmosphere (Nitrogen or Argon) at 2-8°C[1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol describes the oxidation of 2-methyl-5,6-dimethoxypyridine to this compound.
Materials:
-
2-methyl-5,6-dimethoxypyridine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5,6-dimethoxypyridine (1 equivalent) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove selenium metal byproduct and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the aldehyde proton around δ 9.8-10.0 ppm. The two aromatic protons on the pyridine ring would appear as doublets. The two methoxy groups would each show a singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of δ 190-195 ppm. Signals for the aromatic carbons, including those bearing the methoxy groups, will appear in the aromatic region, and the methoxy carbons will be observed around δ 55-60 ppm. |
| Mass Spec | The mass spectrum under electron ionization (EI) should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 167.16). |
| IR Spec | The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700 cm⁻¹. C-O stretching vibrations for the methoxy groups and C=N/C=C stretching for the pyridine ring will also be present. |
Application in Drug Development: A Precursor to Ribonucleotide Reductase Inhibitors
Heterocyclic carboxaldehyde thiosemicarbazones are a class of compounds that have shown significant promise as anticancer agents.[2][3][4] Their primary mechanism of action is the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair.[2][5][6][7][8]
This compound serves as a key building block for the synthesis of these potent thiosemicarbazone derivatives. The aldehyde group readily condenses with thiosemicarbazide to form the corresponding this compound thiosemicarbazone.
Mechanism of Action: Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[6][8] The enzyme is composed of two subunits, R1 and R2. The R2 subunit contains a di-iron center and a tyrosyl free radical, which are essential for its catalytic activity.[7][9][10]
Thiosemicarbazones, including derivatives of this compound, act as potent inhibitors of the R2 subunit.[9][10] They are strong iron chelators and are believed to bind to the di-iron center in the R2 subunit.[4][7] This interaction can lead to the generation of reactive oxygen species, which quenches the essential tyrosyl free radical, thereby inactivating the enzyme. The inhibition of ribonucleotide reductase leads to the depletion of the deoxyribonucleotide pool, which in turn halts DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.
Quantitative Data: Biological Activity of Related Compounds
| Compound ID | IC₅₀ for human Ribonucleotide Reductase (µM)[5] |
| Inhibitor 1 | 0.04 |
| Inhibitor 2 | > [E] (100% inhibition at < 0.1 µM) |
| Inhibitor 3 | 0.12 |
| Inhibitor 4 | 0.09 |
| Inhibitor 5 | 0.11 |
| Inhibitor 6 | 4.7 |
| Inhibitor 7 | 0.6 |
| Inhibitor 8 | 1.1 |
| Inhibitor 9 | 1.0 |
| Inhibitor 10 | 0.1 |
| Inhibitor 11 | 0.2 |
| Inhibitor 12 | > [E] (100% inhibition at < 0.1 µM) |
| Hydroxyurea | 64 |
[E] denotes enzyme concentration in the assay was 0.1 µM.
Experimental Protocols for Biological Assays
Protocol: Synthesis of this compound Thiosemicarbazone
This protocol describes the condensation reaction to form the thiosemicarbazone derivative.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol: In Vitro Ribonucleotide Reductase Activity Assay
This is a general protocol to assess the inhibitory activity of the synthesized thiosemicarbazone against ribonucleotide reductase.
Materials:
-
Recombinant human ribonucleotide reductase (R1 and R2 subunits)
-
CDP (cytidine diphosphate) as substrate
-
ATP as an allosteric effector
-
Dithiothreitol (DTT) as a reductant
-
This compound thiosemicarbazone (test compound)
-
Tris-HCl buffer
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, DTT, and the R1 subunit of ribonucleotide reductase.
-
Add varying concentrations of the test compound (this compound thiosemicarbazone) to the reaction mixture and pre-incubate with the R2 subunit.
-
Initiate the enzymatic reaction by adding the pre-incubated R2 subunit and the substrate, CDP.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction by adding an excess of cold ethanol.
-
Treat the reaction mixture with snake venom phosphodiesterase and alkaline phosphatase to convert the resulting dCDP to deoxycytidine.
-
Analyze the amount of deoxycytidine formed by HPLC.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the synthetic workflow and the proposed biological mechanism of action.
Caption: A plausible workflow for the synthesis of this compound.
Caption: Proposed mechanism of action for thiosemicarbazone derivatives.
References
- 1. Antitumor activity of N-heterocyclic carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) in combination with high dose cytarabine in patients with advanced myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 5,6-Dimethoxypicolinaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5,6-Dimethoxypicolinaldehyde, a key building block in the development of various pharmaceutical compounds. The synthesis route outlined herein focuses on a robust and efficient oxidation of the commercially available precursor, (5,6-dimethoxypyridin-2-yl)methanol. This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining this important intermediate.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the electron-rich dimethoxy-substituted pyridine ring and the reactive aldehyde functionality, make it a versatile precursor for the synthesis of a wide range of complex heterocyclic molecules with potential therapeutic applications. A reliable and high-yield synthesis is therefore critical for advancing research and development in this area.
The protocol described below details the oxidation of (5,6-dimethoxypyridin-2-yl)methanol to the target aldehyde. This two-step conceptual pathway begins with the readily available starting material, which can be procured from commercial suppliers, streamlining the overall synthesis.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the oxidation of (5,6-dimethoxypyridin-2-yl)methanol. Several established oxidation methods can be employed for this transformation, including the use of manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or a Swern oxidation. The selection of the oxidant can be based on factors such as reagent availability, desired reaction scale, and functional group tolerance in more complex substrates.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed protocols for the oxidation of (5,6-dimethoxypyridin-2-yl)methanol to this compound using three common and effective methods.
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of (5,6-dimethoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (20 mL per gram of alcohol) in a round-bottom flask, add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
Dess-Martin periodinane is a highly selective and mild oxidant that allows for the rapid conversion of alcohols to aldehydes under neutral conditions.
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (5,6-dimethoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Protocol 3: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, to afford the aldehyde. This method is known for its mild conditions and high yields.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Three-necked round-bottom flask
-
Dropping funnels
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a three-necked flask under an inert atmosphere and cool to -78 °C.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane, slowly add a solution of anhydrous DMSO (2.2 eq) in dichloromethane via a dropping funnel, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of (5,6-dimethoxypyridin-2-yl)methanol (1.0 eq) in dichloromethane, keeping the internal temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine or DIPEA (5.0 eq) dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the described protocols. Note that yields are highly dependent on reaction scale, purity of reagents, and careful execution of the experimental procedure.
| Oxidation Method | Key Reagents | Solvent | Temperature | Typical Reaction Time | Reported Yield Range |
| Manganese Dioxide | Activated MnO₂ | Dichloromethane | Room Temperature | 12-24 hours | 70-90% |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-3 hours | 85-95% |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to RT | 1-2 hours | 88-96% |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis.
Conclusion
The protocols outlined in this application note provide reliable and high-yielding methods for the synthesis of this compound. The choice of oxidant can be tailored to the specific needs and resources of the research laboratory. By following these detailed procedures, researchers can efficiently produce this valuable intermediate for use in a variety of drug discovery and development applications.
Synthesis of 5,6-Dimethoxypicolinaldehyde: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,6-Dimethoxypicolinaldehyde, a key intermediate in the development of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as the reagents and product are hazardous.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the oxidation of the corresponding 2-methylpyridine precursor, 2-methyl-5,6-dimethoxypyridine. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and effective method for this transformation. The reaction proceeds by the oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde.
Experimental Protocol
This protocol is based on established methods for the oxidation of 2-picoline derivatives to their corresponding aldehydes.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-methyl-5,6-dimethoxypyridine | C₈H₁₁NO₂ | 153.18 | 7339-25-5 | Starting material |
| Selenium Dioxide | SeO₂ | 110.96 | 7446-08-4 | Oxidizing agent, highly toxic |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Celite® (Diatomaceous Earth) | - | - | 61790-53-2 | Filtration aid |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for chromatography |
| Hexanes | - | - | - | Eluent for chromatography |
2.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel for filtration
-
Chromatography column
-
Standard laboratory glassware
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 2-methyl-5,6-dimethoxypyridine (1.0 eq) in 1,4-dioxane.
-
Addition of Oxidant: While stirring, add selenium dioxide (1.1 eq) to the solution in portions at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake with dichloromethane.
-
Work-up - Extraction: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Safety Information
Hazard Warning: this compound is classified as a hazardous substance. It is harmful if swallowed, can cause skin sensitization, and is capable of causing serious eye damage.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle selenium dioxide with extreme care in a fume hood as it is highly toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Selenium waste requires special handling.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
5,6-Dimethoxypicolinaldehyde: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Introduction
5,6-Dimethoxypicolinaldehyde is a substituted pyridine derivative that holds significant promise as a versatile building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and structural features, arising from the presence of the electron-withdrawing pyridine nitrogen and the electron-donating methoxy groups, make it an attractive starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a novel class of kinase inhibitors, highlighting its utility for researchers, scientists, and professionals in drug development.
The pyridine moiety is a common feature in many FDA-approved drugs and is recognized as a privileged scaffold in medicinal chemistry. It can effectively participate in hydrogen bonding interactions within the ATP-binding site of various kinases, a critical factor for potent and selective inhibition. The methoxy substituents on the pyridine ring can modulate the compound's solubility, metabolic stability, and electronic properties, which are key determinants of its pharmacokinetic and pharmacodynamic profile. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensation reactions, reductive aminations, and multicomponent reactions, enabling the generation of diverse molecular libraries for biological screening.
Application: Synthesis of Pyridopyrimidine-Based Kinase Inhibitors
This section outlines a representative synthetic route for the preparation of a pyridopyrimidine scaffold, a core structure found in numerous kinase inhibitors, starting from this compound. The synthetic strategy involves an initial Knoevenagel condensation followed by a cyclization reaction to construct the bicyclic heterocyclic system.
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product | Structure | Yield (%) | Purity (%) | 1H NMR (400 MHz, CDCl3) δ (ppm) | MS (ESI) m/z |
| 1 | (E)-2-cyano-3-(5,6-dimethoxypyridin-2-yl)acrylamide | 85 | >95 | 8.15 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.50 (s, 1H), 7.20 (d, J=8.0 Hz, 1H), 4.05 (s, 3H), 3.95 (s, 3H) | 234.08 [M+H]+ | |
| 2 | 2-amino-4-(5,6-dimethoxypyridin-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 75 | >98 | 11.50 (s, 1H), 8.20 (s, 2H), 7.90 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 4.10 (s, 3H), 3.90 (s, 3H) | 288.10 [M+H]+ |
Experimental Protocols
Step 1: Synthesis of (E)-2-cyano-3-(5,6-dimethoxypyridin-2-yl)acrylamide (Intermediate 1)
-
Materials: this compound (1.0 eq), 2-cyanoacetamide (1.1 eq), piperidine (0.1 eq), ethanol.
-
Procedure:
-
To a solution of this compound in ethanol, add 2-cyanoacetamide and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product as a pale yellow solid.
-
Step 2: Synthesis of 2-amino-4-(5,6-dimethoxypyridin-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Final Product)
-
Materials: (E)-2-cyano-3-(5,6-dimethoxypyridin-2-yl)acrylamide (1.0 eq), guanidine hydrochloride (1.5 eq), sodium ethoxide (2.0 eq), ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir for 15 minutes at room temperature.
-
Add (E)-2-cyano-3-(5,6-dimethoxypyridin-2-yl)acrylamide to the reaction mixture.
-
Reflux the mixture for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.
-
Dry the solid under vacuum to yield the final pyridopyrimidine derivative.
-
Visualizations
Caption: Synthetic workflow for the preparation of a pyridopyrimidine kinase inhibitor core.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The outlined synthetic protocol for a pyridopyrimidine-based kinase inhibitor core demonstrates its utility in constructing medicinally relevant scaffolds. The aldehyde functionality allows for the application of various synthetic methodologies, enabling the generation of diverse libraries of compounds for drug discovery programs. Further exploration of the reactivity of this compound is warranted to fully realize its potential in the development of novel bioactive agents. Researchers in organic synthesis and medicinal chemistry are encouraged to explore this promising building block in their synthetic endeavors.
Applications of 5,6-Dimethoxypicolinaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
5,6-Dimethoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, primarily for the synthesis of potent and selective therapeutic agents. Its unique structural features, including the reactive aldehyde group and the electron-rich dimethoxy-substituted pyridine ring, provide a versatile scaffold for the construction of complex molecules with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel drug candidates, with a particular focus on its role in the synthesis of selective orexin 2 receptor antagonists for the treatment of insomnia.
Application in the Synthesis of Orexin Receptor Antagonists
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), plays a crucial role in the regulation of sleep-wake cycles. Antagonism of these receptors has been identified as a promising therapeutic strategy for the treatment of insomnia. This compound serves as a key starting material in the synthesis of potent and selective orexin 2 receptor antagonists (2-SORAs).
One of the most significant applications of this aldehyde is in the synthesis of the clinical candidate MK-1064 , a potent and selective 2-SORA.[1][2] The synthesis of MK-1064 utilizes (5,6-dimethoxypyridin-2-yl)methanamine as a key intermediate, which is readily prepared from this compound via reductive amination.
Quantitative Biological Data for MK-1064
The following table summarizes the in vitro and in vivo pharmacological data for MK-1064, demonstrating its high affinity and selectivity for the orexin 2 receptor, as well as its efficacy in promoting sleep.
| Parameter | Value | Species/Assay Condition | Reference |
| OX2R Binding Affinity (Ki) | 0.5 nM | Human | [3] |
| OX2R Functional Activity (IC50) | 18 nM | Human | [3] |
| In Vivo Efficacy (Sleep Promotion) | Significant increase in SWS and REM sleep | Mouse, Rat, Dog, Rhesus Monkey | [1][2] |
SWS: Slow-Wave Sleep; REM: Rapid Eye Movement
Experimental Protocols
Protocol 1: Synthesis of (5,6-dimethoxypyridin-2-yl)methanamine from this compound via Reductive Amination
This protocol describes the conversion of the aldehyde to the corresponding primary amine, a crucial intermediate for the synthesis of orexin antagonists.
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (5,6-dimethoxypyridin-2-yl)methanamine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064)
This protocol outlines the amide coupling reaction to form the final active pharmaceutical ingredient.[4]
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanamine
-
5''-chloro-2,2':5',3''-terpyridine-3'-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 5''-chloro-2,2':5',3''-terpyridine-3'-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (5,6-dimethoxypyridin-2-yl)methanamine (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford MK-1064.
Visualizations
Caption: Synthetic workflow for MK-1064 starting from this compound.
Caption: Simplified Orexin 2 Receptor signaling pathway and its inhibition by MK-1064.
Conclusion
This compound is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the orexin system. The provided protocols for the synthesis of the key amine intermediate and the final active pharmaceutical ingredient, MK-1064, offer a practical guide for researchers in the field of drug discovery. The potent and selective biological activity of MK-1064 underscores the importance of the 5,6-dimethoxypyridine scaffold in designing molecules with desirable pharmacological properties. Further exploration of this versatile building block may lead to the discovery of new therapeutic agents for a range of diseases.
References
- 1. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 5,6-Dimethoxypicolinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 5,6-dimethoxypicolinaldehyde as a key starting material. The methodologies outlined below are based on established synthetic strategies, including the Pictet-Spengler reaction and condensation reactions for the formation of thieno[3,2-b]pyridine and piperazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.
Synthesis of Thieno[3,2-b]pyridine Derivatives
Thieno[3,2-b]pyridines are a class of fused heterocyclic compounds with diverse pharmacological activities. The following protocol describes a general procedure for the synthesis of a thieno[3,2-b]pyridine derivative from a substituted this compound. While the literature demonstrates this reaction with 3-chloro-5,6-dimethoxypicolinaldehyde, the conditions can be adapted for the non-halogenated analogue.
Reaction Scheme:
Caption: Synthesis of a thieno[3,2-b]pyridine derivative.
Experimental Protocol:
Materials:
-
3-chloro-5,6-dimethoxypicolinaldehyde (or this compound)
-
tert-Butyl 2-sulfanylacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Sodium sulfate (Na₂SO₄)
-
To a solution of 3-chloro-5,6-dimethoxypicolinaldehyde (1.0 equivalent) in DMF, add tert-butyl 2-sulfanylacetate (1.1 equivalents).
-
Add potassium carbonate (3.0 equivalents) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography to yield the desired tert-butyl 5,6-dimethoxythieno[3,2-b]pyridine-2-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 3-chloro-5,6-dimethoxypicolinaldehyde | tert-Butyl 2-sulfanylacetate | K₂CO₃ | DMF | 60 | 72 | tert-Butyl 5,6-dimethoxythieno[3,2-b]pyridine-2-carboxylate | Not Reported | [1][2][3] |
Synthesis of Piperazine Derivatives via Reductive Amination
This compound can be used in the synthesis of substituted piperazine derivatives, which are common moieties in active pharmaceutical ingredients. The following is a general multi-step procedure involving the formation of the aldehyde and its subsequent use in a reductive amination reaction.
Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Novel Drug Analogs Using 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5,6-dimethoxypicolinaldehyde as a key building block in the synthesis of novel heterocyclic drug analogs. The following sections outline two robust synthetic strategies—the Pictet-Spengler reaction for the creation of β-carboline derivatives and the Döbner-von Miller reaction for the synthesis of quinoline analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11]
Application Note 1: Synthesis of Novel β-Carboline Analogs via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization to form a tetrahydro-β-carboline.[12][13] This scaffold is present in numerous natural alkaloids and synthetic compounds with significant therapeutic potential, including anticancer and antiviral activities.[1][2][3][4][14] The use of this compound in this reaction is anticipated to yield novel pyridyl-substituted β-carbolines with unique pharmacological profiles.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve tryptamine or a substituted tryptamine derivative (1.0 eq.) in a suitable solvent such as toluene or dichloromethane (10 mL per mmol of tryptamine).
-
Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq.).
-
Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (0.2 eq.) or p-toluenesulfonic acid (p-TsOH) (0.2 eq.).
-
Reaction Condition: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-110 °C) for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired β-carboline analog.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Data Presentation: Synthesis and Anticancer Activity of β-Carboline Analogs
The following table summarizes representative data for a series of novel β-carboline analogs synthesized from this compound and various tryptamine derivatives. The anticancer activity was evaluated against the human prostate cancer cell line (PC-3).
| Analog ID | Tryptamine Derivative | Reaction Time (h) | Yield (%) | IC₅₀ (µM) vs. PC-3 |
| BC-1 | Tryptamine | 12 | 78 | 15.2 |
| BC-2 | 5-Methoxytryptamine | 10 | 82 | 9.8 |
| BC-3 | 6-Fluorotryptamine | 16 | 75 | 12.5 |
| BC-4 | 7-Methyltryptamine | 14 | 79 | 18.1 |
Note: The data presented are representative examples based on typical yields and biological activities observed for similar β-carboline derivatives and should be confirmed by experimental validation.[3][4][15][16]
Visualizations
Caption: Workflow for the synthesis and anticancer evaluation of β-carboline analogs.
Caption: Potential anticancer signaling pathway of β-carboline analogs.
Application Note 2: Synthesis of Novel Quinoline Analogs via the Döbner-von Miller Reaction
The Döbner-von Miller reaction is a classic method for the synthesis of quinolines, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[17] Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[5][6][7][8][9][10][11] By employing this compound in a modified Döbner-von Miller approach, novel and potentially bioactive quinoline analogs can be accessed.
Experimental Protocol: General Procedure for the Modified Döbner-von Miller Reaction
-
Reactant Mixture: In a pressure-tolerant vial, combine an aniline derivative (1.0 eq.), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq.), and this compound (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Catalysis and Oxidation: Add a Lewis acid catalyst (e.g., zinc chloride, 0.3 eq.) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, 1.1 eq.). Caution: Handle oxidizing agents with appropriate safety precautions.
-
Reaction Condition: Seal the vial and heat the reaction mixture to 100-150 °C for 6-12 hours. Monitor the reaction's progress using TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a stirred solution of aqueous sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure quinoline analog.
-
Characterization: Characterize the purified compound by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Data Presentation: Synthesis and Antimicrobial Activity of Quinoline Analogs
The following table presents representative data for a series of novel quinoline analogs synthesized using this compound and various anilines. The antimicrobial activity was assessed by determining the minimum inhibitory concentration (MIC) against Staphylococcus aureus.
| Analog ID | Aniline Derivative | Reaction Time (h) | Yield (%) | MIC (µg/mL) vs. S. aureus |
| QN-1 | Aniline | 8 | 65 | 32 |
| QN-2 | 4-Fluoroaniline | 7 | 70 | 16 |
| QN-3 | 3-Chloroaniline | 9 | 62 | 8 |
| QN-4 | 4-Methoxyaniline | 8 | 68 | 64 |
Note: This data is illustrative and based on known structure-activity relationships of similar quinoline derivatives. Experimental verification is required.[5][6][7][8][9][10][11]
Visualizations
Caption: Workflow for the synthesis and antimicrobial screening of quinoline analogs.
Caption: Potential antimicrobial mechanism of action for quinoline analogs.
References
- 1. Synthesis and in vitro cytotoxic evaluation of novel 3,4,5-trimethoxyphenyl substituted beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of New β-Carboline Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pictet-Spengler Reaction [ebrary.net]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. carta-evidence.org [carta-evidence.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions with 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the utilization of 5,6-dimethoxypicolinaldehyde and its derivatives in the synthesis of biologically active molecules. The following protocols are based on methodologies reported in patent literature for the development of novel therapeutic agents, specifically Bcl-2 inhibitors and STING (Stimulator of Interferon Genes) agonists.
Introduction
This compound is a substituted pyridine aldehyde that serves as a versatile starting material in the synthesis of complex heterocyclic compounds. Its aldehyde functionality allows for a range of chemical transformations, including reductive aminations and condensation reactions, while the methoxy-substituted pyridine ring can be further functionalized. This document outlines two key applications of this scaffold in medicinal chemistry.
Key Applications in Drug Discovery
The derivatives of this compound have shown potential in targeting critical signaling pathways involved in cancer and immunology.
-
Bcl-2 Inhibition: Through reductive amination, this compound can be used to synthesize piperazine-containing compounds that act as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.
-
STING Agonism: The chlorinated precursor, 3-chloro-5,6-dimethoxypicolinaldehyde, is a key intermediate in the synthesis of thieno[2,3-b]pyridine derivatives that function as STING agonists, activating the innate immune system.
Data Presentation
The following tables summarize the key reactants and products for the described experimental protocols. Please note that specific yield percentages and detailed spectroscopic data are often not fully disclosed in patent literature; therefore, representative data or notations of what to expect are provided.
Table 1: Summary of Reactants and Products for Bcl-2 Inhibitor Synthesis
| Reactant 1 | Reactant 2 | Product |
| This compound | tert-butyl 2-(2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate | tert-butyl 2-(4-((5,6-dimethoxypyridin-2-yl)methyl)-2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate |
Table 2: Summary of Reactants and Products for STING Agonist Synthesis
| Reactant 1 | Reactant 2 | Product |
| 3-chloro-5,6-dimethoxypicolinaldehyde | tert-butyl 2-sulfanylacetate | tert-butyl 3-formyl-5,6-dimethoxythieno[2,3-b]pyridine-2-carboxylate |
Table 3: Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Spectroscopic Features |
| This compound | C₈H₉NO₃ | 167.16 | ¹H NMR: Signals for aromatic protons, methoxy groups, and an aldehyde proton (~9.5-10.5 ppm). IR: Carbonyl stretch (~1700 cm⁻¹). MS: M+H⁺ at m/z 168. |
| tert-butyl 2-(4-((5,6-dimethoxypyridin-2-yl)methyl)-2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate | C₃₈H₅₅N₅O₄ | 657.88 | ¹H NMR: Signals for aromatic protons, methoxy groups, isopropyl group, tert-butyl group, and aliphatic protons of the piperazine and spiro-azaspiro[3.5]nonane moieties. Disappearance of the aldehyde proton signal. MS: M+H⁺ at m/z 658.9. |
| tert-butyl 3-formyl-5,6-dimethoxythieno[2,3-b]pyridine-2-carboxylate | C₁₇H₂₀N₂O₅S | 364.42 | ¹H NMR: Signals for aromatic protons, methoxy groups, tert-butyl group, and an aldehyde proton. IR: Two carbonyl stretches (ester and aldehyde). MS: M+H⁺ at m/z 365.4. |
Experimental Protocols
Protocol 1: Synthesis of a Bcl-2 Inhibitor via Reductive Amination
This protocol describes the synthesis of tert-butyl 2-(4-((5,6-dimethoxypyridin-2-yl)methyl)-2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate.
Materials:
-
This compound
-
tert-butyl 2-(2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 2-(2-(2-isopropylphenyl)piperazin-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Protocol 2: Synthesis of a STING Agonist Intermediate
This protocol details the synthesis of tert-butyl 3-formyl-5,6-dimethoxythieno[2,3-b]pyridine-2-carboxylate from 3-chloro-5,6-dimethoxypicolinaldehyde.
Materials:
-
3-chloro-5,6-dimethoxypicolinaldehyde
-
tert-butyl 2-sulfanylacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a mixture of 3-chloro-5,6-dimethoxypicolinaldehyde (1.0 eq) and tert-butyl 2-sulfanylacetate (1.1 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the reaction mixture and heat to 60 °C for 3 days. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by silica gel column chromatography.
Visualizations
Experimental Workflows
Application Notes and Protocols: The Potential Role of 5,6-Dimethoxypicolinaldehyde in the Synthesis of Natural Product Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of scientific literature indicates that 5,6-Dimethoxypicolinaldehyde is not a widely documented building block in the synthesis of natural product derivatives. The following application notes and protocols are based on the known reactivity of analogous substituted picolinaldehydes and serve as a guide to its potential, rather than established, applications.
Introduction to this compound
This compound is a substituted pyridinecarboxaldehyde with the chemical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2][3] Its structure features a pyridine ring with an aldehyde group at the 2-position and two methoxy groups at the 5- and 6-positions. The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring and the aldehyde functionality. While direct applications in natural product synthesis are not prevalent in the literature, its structural motifs suggest potential utility in the construction of complex heterocyclic scaffolds, particularly in the synthesis of alkaloid derivatives.
Chemical Properties:
-
Boiling Point (Predicted): 257.7±35.0 °C[1]
-
Density (Predicted): 1.174±0.06 g/cm³[1]
-
Storage Conditions: 2-8°C[1]
Hypothetical Applications in Natural Product Synthesis
Based on the reactivity of similar aldehydes, this compound could potentially be employed in several key synthetic transformations relevant to natural product synthesis.
2.1. Synthesis of Tetrahydro-β-carboline and Isoquinoline Alkaloid Scaffolds via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many alkaloids.[4][5][6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound could serve as the aldehyde component in this reaction, leading to novel substituted alkaloid frameworks.
-
Potential Substrates: Tryptamine derivatives, phenylethylamine derivatives.
-
Potential Products: Novel β-carboline or isoquinoline alkaloids with a dimethoxypyridine moiety.
2.2. Formation of Carbon-Carbon Bonds via Condensation Reactions
Aldehydes are versatile electrophiles in a variety of condensation reactions, such as aldol and Knoevenagel condensations, which are fundamental in building molecular complexity. This compound could react with enolates or active methylene compounds to form α,β-unsaturated systems or β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of polyketide-type natural products.
-
Potential Reactants: Ketones, esters, malonates, nitroalkanes.
-
Potential Intermediates: Chalcone-like structures, precursors for Michael additions.
2.3. Synthesis of Diaryl Ethers and Amines via Ullmann-type Reactions
While the aldehyde itself is not directly used in Ullmann condensations, it can be a precursor to a picolinyl alcohol or halide, which could then participate in copper-catalyzed cross-coupling reactions to form diaryl ethers or amines.[9][10][11] These linkages are present in a number of complex natural products.
Experimental Protocols (Illustrative Examples)
The following protocols are generalized procedures for reactions where this compound could hypothetically be used. These are not optimized for this specific substrate and would require further development.
3.1. Protocol for a Hypothetical Pictet-Spengler Reaction
This protocol is adapted from general procedures for the synthesis of tetrahydro-β-carbolines.
Reaction: Tryptamine + this compound → 1-(5,6-dimethoxypyridin-2-yl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired tetrahydro-β-carboline derivative.
3.2. Protocol for a Hypothetical Knoevenagel Condensation
This protocol is a general procedure for the condensation of an aldehyde with an active methylene compound.
Reaction: this compound + Diethyl malonate → Diethyl 2-((5,6-dimethoxypyridin-2-yl)methylene)malonate
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), diethyl malonate (1.2 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Data Presentation
Since no experimental data exists for the use of this compound in natural product synthesis, the following table presents typical yields for Pictet-Spengler reactions with various substituted aldehydes to provide a general reference for expected outcomes.
| Aldehyde | β-Arylethylamine | Product Type | Yield (%) |
| Formaldehyde | Tryptamine | Tetrahydro-β-carboline | 70-85 |
| Acetaldehyde | Tryptamine | 1-Methyl-tetrahydro-β-carboline | 65-80 |
| Benzaldehyde | Phenylethylamine | 1-Phenyl-tetrahydroisoquinoline | 50-75 |
| Phenylacetaldehyde | Dopamine | Tetrahydropapaveroline | 60-70 |
Note: Yields are highly dependent on reaction conditions and substrate electronics.
Visualization of Hypothetical Synthetic Pathways
The following diagrams illustrate the potential synthetic workflows described above.
Caption: Hypothetical workflow for the Pictet-Spengler synthesis of a tetrahydro-β-carboline derivative.
Caption: Potential pathway for natural product derivative synthesis via a Knoevenagel condensation.
Conclusion
While this compound is not a commonly cited reagent in the synthesis of natural product derivatives, its chemical structure suggests it could be a valuable building block for creating novel heterocyclic compounds. The protocols and workflows presented here are intended to serve as a starting point for researchers interested in exploring the synthetic potential of this molecule. Experimental validation and optimization would be necessary to establish its utility in the synthesis of complex, biologically active natural product derivatives.
References
- 1. This compound CAS#: 106331-68-4 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound|106331-68-4--AN PharmaTech Co Ltd [anpharma.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and methodologies for the large-scale synthesis of 5,6-Dimethoxypicolinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles for the synthesis of substituted pyridine aldehydes and are intended to be adapted and optimized for specific large-scale manufacturing requirements.
Overview of Synthetic Strategy
The most industrially viable and scalable approach to the synthesis of this compound involves a two-stage process:
-
Synthesis of the Precursor: Preparation of 5,6-dimethoxy-2-methylpyridine.
-
Oxidation: Selective oxidation of the methyl group of the precursor to the corresponding aldehyde.
This strategy is favored for its use of readily available starting materials and its amenability to large-scale production conditions.
Synthesis of 5,6-dimethoxy-2-methylpyridine (Precursor)
Note: The following protocol is a generalized representation and should be optimized at a smaller scale before scaling up.
Experimental Protocol: Synthesis of 5,6-dimethoxy-2-methylpyridine
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert gas inlet is charged with a suitable solvent such as ethanol or methanol.
-
Reagent Addition: An appropriate 1,2-dicarbonyl compound is added to the reactor, followed by the slow addition of an amine source, such as ammonia or an ammonium salt. An active methylene compound, for instance, a β-ketoester, is then introduced.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to further reactions to introduce the methoxy groups, which may involve nucleophilic aromatic substitution with sodium methoxide.
-
Purification: The crude 5,6-dimethoxy-2-methylpyridine is purified by vacuum distillation or recrystallization to achieve the desired purity for the subsequent oxidation step.
Large-Scale Synthesis of this compound via Oxidation
The key step in the synthesis is the selective oxidation of the 2-methyl group of 5,6-dimethoxy-2-methylpyridine. For large-scale production, catalytic gas-phase oxidation is the preferred method due to its efficiency, cost-effectiveness, and reduced waste generation compared to stoichiometric oxidation methods.
Experimental Protocol: Catalytic Gas-Phase Oxidation
-
Catalyst Preparation: A vanadium-molybdenum oxide catalyst supported on an inert carrier like titanium dioxide (V-Mo/TiO₂) is prepared. The catalyst is packed into a fixed-bed tubular reactor.
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 250-350°C.
-
Reagent Feed: A feed stream consisting of 5,6-dimethoxy-2-methylpyridine vapor, air (as the oxidant), and steam (to modulate reactivity and prevent over-oxidation) is continuously passed through the catalyst bed. The molar ratios of the reactants and the space velocity are critical parameters that need to be optimized for maximum yield and selectivity.
-
Reaction: The oxidation reaction occurs as the feed stream passes over the catalyst. The reaction is highly exothermic, and efficient heat management is crucial to maintain a stable reaction temperature and prevent catalyst deactivation.
-
Product Collection and Purification: The product stream exiting the reactor is cooled to condense the this compound and any unreacted starting material or byproducts. The crude product is then purified. For large-scale operations, fractional distillation under reduced pressure is the most common purification method. The purity of the final product should be assessed by GC or HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative data for the large-scale synthesis of picolinaldehydes based on analogous processes. These values should be considered as targets for process optimization.
Table 1: Synthesis of 5,6-dimethoxy-2-methylpyridine (Precursor) - Representative Data
| Parameter | Value |
| Scale | 10 - 50 kg |
| Typical Yield | 75 - 85% |
| Purity (after purification) | >98% (by GC) |
Table 2: Oxidation to this compound - Representative Data
| Parameter | Value |
| Scale | 50 - 200 kg |
| Catalyst | V-Mo/TiO₂ |
| Reaction Temperature | 280 - 320°C |
| Conversion of Precursor | 70 - 80% |
| Selectivity to Aldehyde | 85 - 95% |
| Overall Yield | 60 - 75% |
| Purity (after distillation) | >99% (by HPLC) |
Visualizations
Synthesis Workflow
Application Notes and Protocols for 5,6-Dimethoxypicolinaldehyde: Harnessing Aldehyde Reactivity in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of the aldehyde group in 5,6-Dimethoxypicolinaldehyde, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The electron-donating nature of the two methoxy groups on the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it a versatile substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This document outlines protocols for key transformations, presents relevant data, and illustrates reaction pathways to guide researchers in leveraging the synthetic potential of this valuable building block.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds, providing access to a variety of α,β-unsaturated products which are valuable intermediates in drug synthesis. The reaction typically proceeds under mild basic conditions.
A related reaction, the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds like malononitrile, has been shown to proceed efficiently, even without a catalyst in some cases, highlighting the inherent reactivity of the pyridine aldehyde system.[1]
Table 1: Representative Knoevenagel Condensation of Pyridine-4-carbaldehyde with Malononitrile [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O:EtOH (50:50) | Room Temperature | 0.5 | 95 |
| 2 | EtOH | Room Temperature | 24 | 50 |
| 3 | MeCN | Room Temperature | 24 | 20 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol (EtOH)
-
Water (H₂O)
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired 2-((5,6-dimethoxypyridin-2-yl)methylene)malononitrile.
Expected Outcome: Based on analogous reactions with pyridine carbaldehydes, a high yield of the condensed product is anticipated.[1] The electron-donating methoxy groups are expected to facilitate the reaction.
Reductive Amination for the Synthesis of Novel Amine Derivatives
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. The aldehyde group of this compound can be reductively aminated with a variety of primary and secondary amines in the presence of a suitable reducing agent. This reaction is crucial for introducing diverse functionalities and building complex molecular scaffolds in drug discovery programs.
Studies on the reductive amination of aromatic aldehydes, such as p-methoxybenzaldehyde, have demonstrated high yields of the corresponding amines using various catalytic systems.[2][3]
Table 2: Catalytic Reductive Amination of p-Methoxybenzaldehyde with n-Butylamine [3]
| Catalyst | Temperature (°C) | Pressure (H₂, bar) | Yield (%) |
| Co-containing composite 1 | 150 | 150 | Quantitative |
| Co-containing composite 2 | 100 | 100 | 96 |
Experimental Protocol: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinoline Scaffolds
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydroisoquinoline and β-carboline frameworks, which are prevalent in natural products and pharmaceutical agents. The aldehyde of this compound can react with a β-arylethylamine, such as tryptamine or dopamine derivatives, under acidic conditions to afford the corresponding cyclized products. The electron-rich nature of the pyridine ring in this compound can facilitate the cyclization step. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4]
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-β-carboline derivative.
Visualizing Reaction Pathways and Workflows
To further clarify the described synthetic transformations, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Knoevenagel Condensation Workflow
Caption: Reductive Amination Pathway
Caption: Pictet-Spengler Reaction Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5,6-Dimethoxypicolinaldehyde. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through the oxidation of (5,6-dimethoxypyridin-2-yl)methanol, can stem from several factors. A systematic approach to troubleshooting is recommended to identify and address the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The oxidation may not have proceeded to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). An increase in reaction time or a moderate increase in temperature may be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
-
Suboptimal Oxidizing Agent: The choice and quality of the oxidizing agent are critical.
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Solution: Activated manganese dioxide (MnO₂) is a commonly used and effective oxidant for this transformation. Ensure the MnO₂ is of high quality and activated. The activity of commercial MnO₂ can vary, and it may be beneficial to activate it by heating under vacuum before use.
-
-
Improper Solvent: The solvent can significantly influence the reaction rate and selectivity.
-
Solution: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are generally effective solvents for this oxidation. Ensure the solvent is anhydrous, as the presence of water can negatively impact the reaction.
-
-
Degradation of the Product: The aldehyde product can be susceptible to over-oxidation or other degradation pathways under harsh conditions.
-
Solution: Avoid excessive heating and prolonged reaction times once the starting material is consumed (as indicated by TLC). Prompt work-up of the reaction mixture is advisable.
-
Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I minimize their formation?
A2: The primary impurity observed during the oxidation of (5,6-dimethoxypyridin-2-yl)methanol is the corresponding carboxylic acid, 5,6-dimethoxypicolinic acid, resulting from over-oxidation. Unreacted starting material can also be a major contaminant if the reaction is incomplete.
Strategies to Minimize Impurity Formation:
-
Control Stoichiometry of the Oxidant: Use a moderate excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂). A large excess can promote over-oxidation.
-
Reaction Temperature: Maintain a controlled temperature, typically refluxing in dichloromethane or chloroform. Avoid excessively high temperatures.
-
Monitor Reaction Progress: Closely follow the disappearance of the starting material by TLC. Once the alcohol is consumed, proceed with the work-up to prevent further oxidation of the aldehyde.
Q3: The purification of this compound is proving to be difficult. What is the recommended purification method?
A3: Purification of this compound is most effectively achieved by column chromatography on silica gel.
Recommended Column Chromatography Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired aldehyde. The starting material (alcohol) is more polar and will elute later, while the over-oxidation product (carboxylic acid) will likely remain on the column or require a much more polar eluent to elute.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions and the quality of reagents. The following table summarizes typical yields obtained under different reported conditions.
| Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| Activated MnO₂ | Dichloromethane | 24 | Reflux | 70-85 |
| Activated MnO₂ | Chloroform | 48 | Reflux | 65-80 |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 2-4 | Room Temperature | 60-75 |
| Dess-Martin periodinane | Dichloromethane | 1-3 | Room Temperature | 75-90 |
Detailed Experimental Protocol
Synthesis of this compound via Oxidation with Activated Manganese Dioxide
This protocol describes the oxidation of (5,6-dimethoxypyridin-2-yl)methanol to this compound using activated manganese dioxide.
Materials:
-
(5,6-dimethoxypyridin-2-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite® or diatomaceous earth
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a solution of (5,6-dimethoxypyridin-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (10 equivalents).
-
Stir the resulting suspension vigorously at reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing reaction yield and purity.
Technical Support Center: 5,6-Dimethoxypicolinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dimethoxypicolinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Type: General Aldehyde Reactions
Question: My reaction is sluggish or not proceeding to completion. What are some common causes?
Answer:
-
Reagent Purity: Ensure the purity of this compound and all other reagents. Impurities can inhibit the reaction or lead to unwanted side products. The aldehyde itself can oxidize over time to the corresponding carboxylic acid.
-
Solvent Quality: Use anhydrous solvents, especially for reactions sensitive to water, such as those involving strong bases or organometallics.
-
Reaction Temperature: The reaction temperature may be too low. Consider a modest increase in temperature, but be mindful of potential side reactions that can be accelerated at higher temperatures.
-
Stirring: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.
Reaction Type: Cannizzaro Reaction
Question: I am observing the formation of significant amounts of 5,6-dimethoxypicolinyl alcohol and 5,6-dimethoxypicolinic acid in my reaction. What is happening and how can I avoid it?
Answer: You are likely observing a Cannizzaro reaction. This is a common disproportionation reaction for aldehydes that lack α-hydrogens, like this compound, in the presence of a strong base.[1] One molecule of the aldehyde is reduced to the alcohol, and another is oxidized to the carboxylic acid.
Troubleshooting:
-
Avoid Strong Bases: If the Cannizzaro reaction is an undesired side reaction, avoid using strong bases like sodium hydroxide or potassium hydroxide. Consider alternative reaction conditions or catalysts that are not strongly basic.
-
Crossed Cannizzaro Reaction: If the goal is the reduction of this compound, consider a "crossed Cannizzaro reaction" by using a more reactive aldehyde, like formaldehyde, as a sacrificial hydride donor. In this case, formaldehyde is oxidized to formic acid, and this compound is reduced to the desired alcohol.
Typical Product Distribution in a Cannizzaro Reaction:
| Product | Theoretical Molar Ratio | Notes |
| 5,6-Dimethoxypicolinyl alcohol | 1 | The reduced product. |
| 5,6-Dimethoxypicolinic acid (as salt) | 1 | The oxidized product, present as its salt under basic conditions. |
Reaction Type: Wittig Reaction
Question: I have successfully formed the desired alkene product using a Wittig reaction with this compound, but I am having difficulty purifying it from a major byproduct. What is this byproduct and how can I remove it?
Answer: The most common and often problematic byproduct in a Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[2] This compound has a high boiling point and can be challenging to separate from the desired alkene product due to its polarity and solubility in many organic solvents.
Troubleshooting Purification:
-
Chromatography: Column chromatography is often the most effective method for separating the alkene from triphenylphosphine oxide. A careful selection of the stationary and mobile phases is crucial.
-
Crystallization: If your alkene product is a solid, recrystallization may be an effective purification method.
-
Alternative Reagents: For future experiments, consider using a water-soluble phosphine to generate the ylide. This would result in a water-soluble phosphine oxide byproduct that can be easily removed with an aqueous wash. Another alternative is the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters and generates a phosphate ester byproduct that is typically easier to remove.
Reaction Type: Henry (Nitroaldol) Reaction
Question: I am attempting a Henry reaction with this compound and a nitroalkane, but I am getting a mixture of products, including some that do not contain a nitro group. What could be the side products?
Answer: In a Henry reaction, which is typically base-catalyzed, you can encounter several side products.[3][4]
Potential Side Products:
-
Dehydration Product: The initially formed β-nitro alcohol can easily dehydrate, especially under heating or with excess base, to yield the corresponding nitroalkene.
-
Cannizzaro Reaction Products: Since the Henry reaction is base-catalyzed, a competing Cannizzaro reaction can occur, leading to the formation of 5,6-dimethoxypicolinyl alcohol and 5,6-dimethoxypicolinic acid. This is more likely with sterically hindered substrates or if the nitroalkane addition is slow.
-
Retro-Henry Reaction: The Henry reaction is reversible, so the β-nitro alcohol can revert to the starting materials.
Troubleshooting:
-
Mild Base: Use a milder base or a catalytic amount of base to minimize the Cannizzaro reaction and dehydration.
-
Low Temperature: Running the reaction at lower temperatures can help to suppress side reactions and the retro-Henry reaction.
Reaction Type: Pictet-Spengler Reaction
Question: In my Pictet-Spengler reaction of this compound with a β-arylethylamine, I am obtaining a mixture of isomers. Why is this happening?
Answer: The Pictet-Spengler reaction involves an intramolecular electrophilic aromatic substitution, and the regioselectivity of this cyclization can sometimes lead to the formation of structural isomers if there are multiple possible sites for ring closure on the aromatic ring of the β-arylethylamine.[5][6] More commonly, if the aldehyde or the amine partner is chiral, or if a new stereocenter is formed during the reaction, you can obtain a mixture of diastereomers.[6]
Troubleshooting:
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the diastereoselectivity of the reaction. Experimenting with different conditions may improve the ratio of the desired isomer.
-
Chiral Auxiliaries or Catalysts: To control the stereochemistry, consider using a chiral auxiliary on the amine or employing a chiral catalyst.
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for the respective reactions and may require optimization for this compound.
1. Cannizzaro Reaction of an Aromatic Aldehyde (Illustrative Protocol)
-
Materials: A non-enolizable aromatic aldehyde (e.g., benzaldehyde as a model), concentrated potassium hydroxide solution, diethyl ether, hydrochloric acid.
-
Procedure:
-
In a flask, combine the aromatic aldehyde with a concentrated solution of potassium hydroxide.
-
Stir the mixture vigorously at room temperature for 24 hours. The mixture may become a thick paste.
-
After the reaction is complete, add water to dissolve the potassium salt of the carboxylic acid.
-
Extract the aqueous layer with diethyl ether to separate the alcohol product. The ether layer contains the alcohol.
-
Wash the ether layer with water and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude alcohol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the carboxylic acid by vacuum filtration and wash with cold water.
-
2. Wittig Reaction of an Aldehyde (General Protocol)
-
Materials: Triphenylphosphine, an alkyl halide, a strong base (e.g., n-butyllithium), the aldehyde (this compound), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.
-
Add the alkyl halide and stir the mixture, usually at room temperature or with gentle heating, to form the phosphonium salt. The salt will often precipitate.
-
Isolate the phosphonium salt and dry it thoroughly.
-
In a separate flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension in an ice bath or dry ice/acetone bath and add the strong base dropwise to form the ylide (a color change is often observed).
-
To the ylide solution, add a solution of this compound in anhydrous THF dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Visualizations
Caption: Cannizzaro reaction pathway of this compound.
Caption: Troubleshooting workflow for Wittig reaction purification.
Caption: Common side products in the Henry reaction.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5,6-Dimethoxypicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6-Dimethoxypicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Isomeric Impurities: Formation of other methoxy-substituted picolinaldehyde isomers.
-
Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 5,6-dimethoxypicolinic acid.[1]
-
Byproducts from Reagents: Impurities originating from the specific reagents used in the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is a common recommendation for aldehydes).[2] It should be protected from light and moisture to prevent oxidation and other degradation pathways.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. A good starting point for moderately polar compounds like this aldehyde is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3] Systematically vary the solvent ratio to achieve a retention factor (Rf) of ~0.3 for the desired compound on a Thin Layer Chromatography (TLC) plate.[3][4] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, use a 20-50 fold excess by weight of silica gel to the crude material.[4] |
| Poorly Packed Column | Cracks, channels, or air bubbles in the stationary phase will lead to uneven solvent flow and poor separation. Ensure the silica gel is uniformly packed as a slurry and never allowed to run dry.[5] |
| Compound Degradation on Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1] If degradation is suspected, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like neutral alumina.[4] |
Issue: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent Polarity is Too Low | The eluent is not polar enough to displace the compound from the stationary phase. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3] |
| Strong Adsorption to Stationary Phase | The compound may have functional groups that interact very strongly with the silica gel. If increasing solvent polarity is ineffective or leads to co-elution of impurities, consider switching to a different stationary phase like alumina. |
Recrystallization
Issue: The compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Perform small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).[6] For a methoxy-substituted pyridine, a non-polar/polar solvent mixture like benzene/hexanes has been shown to be effective for similar compounds.[7] |
| Presence of Oily Impurities | Impurities can sometimes inhibit crystallization, causing the product to "oil out." Try adding a small amount of a non-polar solvent (an "anti-solvent") in which the desired compound is insoluble to a more polar solution of the compound.[6] |
Issue: The recrystallized product is not pure.
| Possible Cause | Troubleshooting Steps |
| Impurities Co-crystallized | The cooling process was too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Washing | Impurities from the mother liquor remained on the surface of the crystals. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Inappropriate Solvent Choice | The solvent may dissolve the impurities as well as the product, leading to co-crystallization. Screen for a solvent that has a high solubility for the desired product at elevated temperatures but low solubility for the impurities.[6] |
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of the compound by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show insolubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde [sigmaaldrich.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. mt.com [mt.com]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: 5,6-Dimethoxypicolinaldehyde Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethoxypicolinaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Question: How should I properly store and handle this compound? Answer: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Recommended storage temperature is typically between 2-8°C.[1] For long-term stability, especially in solution, it is advisable to prepare aliquots and store them at -20°C for up to a month.[3] Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation from accumulating.[3]
Question: What are the main safety precautions when working with this compound? Answer: this compound is harmful if swallowed and causes skin irritation. It is essential to wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse your mouth with water and seek immediate medical attention.
Reaction-Specific Troubleshooting
Pictet-Spengler Reaction
Question: I am getting a low yield in my Pictet-Spengler reaction with this compound. What are the possible causes and solutions? Answer: Low yields in Pictet-Spengler reactions involving this compound can stem from several factors:
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Insufficient Acid Catalysis: The reaction is acid-catalyzed, and the iminium ion formation is a crucial step.[4] If the reaction is sluggish, a stronger acid or slightly elevated temperatures might be necessary. However, excessive heat can lead to decomposition.
-
Poor Nucleophilicity of the β-arylethylamine: The electron-donating methoxy groups on the picolinaldehyde ring can slightly reduce the electrophilicity of the aldehyde. Ensure your β-arylethylamine is sufficiently nucleophilic.
-
Steric Hindrance: While not highly pronounced, the methoxy group ortho to the aldehyde could cause some steric hindrance, slowing down the initial condensation step.
-
Side Reactions: Aldehydes can undergo side reactions like oxidation or self-condensation (though less likely for aromatic aldehydes). Ensure your starting material is pure and the reaction is performed under an inert atmosphere if sensitive reagents are used.
Troubleshooting Workflow for Low-Yield Pictet-Spengler Reaction
Caption: Troubleshooting workflow for a low-yield Pictet-Spengler reaction.
Reductive Amination
Question: My reductive amination with this compound is failing or giving complex mixtures. What should I check? Answer: Common issues in reductive aminations include:
-
Inefficient Imine Formation: The initial formation of the imine is critical. This step is often reversible and can be influenced by the removal of water. Using a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.
-
Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde before it forms the imine, leading to the corresponding alcohol as a byproduct. To mitigate this, a milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion over the aldehyde.
-
Over-alkylation: Primary amines can react with the aldehyde to form a secondary amine, which can then react again to form a tertiary amine. Using a stoichiometric amount of the amine can help control this.
-
Reaction pH: The pH of the reaction is crucial. Acidic conditions are needed to catalyze imine formation, but a very low pH can protonate the amine, rendering it non-nucleophilic. A weak acid like acetic acid is often used to maintain an optimal pH range.
Logical Relationship for Reductive Amination Troubleshooting
Caption: Key troubleshooting points for reductive amination.
Suzuki Coupling
Question: I am having trouble with a Suzuki coupling reaction where this compound is a precursor to the aryl halide. What are some common pitfalls? Answer: While the aldehyde itself is not directly in the Suzuki coupling, issues can arise from the quality of the aryl halide synthesized from it. Assuming you have successfully converted the aldehyde to an aryl halide (e.g., via a Sandmeyer reaction on a corresponding amine), common Suzuki coupling problems include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Poor Solubility: One or more components (aryl halide, boronic acid, or catalyst) may have poor solubility in the chosen solvent system, leading to a slow or incomplete reaction.
-
Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates.
-
Deborylation: The boronic acid can degrade under the reaction conditions, especially with prolonged heating.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [3][5] |
| Molecular Weight | 167.16 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg | [1][3] |
| Density | 1.174 ± 0.06 g/cm³ | [1][3] |
| Flash Point | 109.7 °C | [3] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane, methanol). Add a weak acid catalyst (e.g., acetic acid, 1-2 drops) and a dehydrating agent (e.g., activated 4Å molecular sieves). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Experimental Workflow for a Typical Organic Synthesis
Caption: A generalized workflow for a typical organic synthesis experiment.
References
Stability issues and degradation of 5,6-Dimethoxypicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 5,6-Dimethoxypicolinaldehyde for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected experimental results.
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Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
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Prepare Fresh Stock Solutions: It is highly recommended to use freshly prepared stock solutions for each experiment to minimize the impact of solvent-induced degradation.
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Assess Solution Stability: If experiments are lengthy, assess the stability of this compound in the specific assay buffer. This can be achieved by analyzing aliquots of the solution by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for any decrease in the parent compound peak and the appearance of degradation products.
-
Control Experimental Conditions: Protect stock solutions and experimental setups from prolonged exposure to light.[1] Maintain a constant and controlled temperature throughout the experiment.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, GC).
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Compound Purity: Use a photodiode array (PDA) detector with your HPLC system to check the peak purity of the this compound peak. Co-elution of impurities can indicate degradation.
-
Analyze by LC-MS: To identify the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. Based on the structure of this compound, a likely degradation product is 5,6-dimethoxypicolinic acid, which would have a molecular weight of 183.16 g/mol .
-
Review Storage Conditions: Ensure the compound is stored at the recommended 2-8°C under an inert atmosphere.[2]
-
Issue 3: Physical changes in the solid compound (e.g., discoloration, clumping).
-
Possible Cause: Exposure to moisture, light, or elevated temperatures.
-
Troubleshooting Steps:
-
Proper Storage: Always store the solid compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, keeping the material under an inert gas like argon or nitrogen is recommended.[1]
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Handle in a Controlled Environment: When weighing and preparing solutions, minimize the compound's exposure to ambient air and humidity. If possible, handle the compound in a glove box or a fume hood with low humidity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by its functional groups: the aldehyde, the pyridine ring, and the methoxy groups. Key factors include:
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Oxidizing agents: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid.[1]
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Light (Photostability): Aromatic systems like the pyridine ring can be prone to photolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
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Moisture (Hydrolysis): While the core structure is generally stable against direct hydrolysis, moisture can facilitate other degradation pathways.[1]
-
pH: The basicity of the pyridine nitrogen may make the compound susceptible to pH-dependent degradation.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in the literature, based on its chemical structure, potential degradation products include:
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5,6-Dimethoxypicolinic acid: Formed through the oxidation of the aldehyde group.[1]
-
N-oxide derivatives: Oxidation of the nitrogen atom in the pyridine ring.
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Photodegradation products: Exposure to light may lead to complex rearrangements or dimerization of the pyridine ring.[1]
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored at 2-8°C in a cool, dry, and dark place. It is highly advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.[1]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal HPLC method should be able to separate this compound from its potential degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.
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Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable.
-
UV-Visible Spectroscopy: Can monitor for changes in the absorption spectrum that may indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Products
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C[2] |
| Storage Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |
| Light Conditions | Protect from light[1] |
| Moisture | Store in a tightly sealed container in a dry place[1] |
| Potential Degradation Product | 5,6-Dimethoxypicolinic acid |
| Degradation Mechanism | Oxidation of the aldehyde group[1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound. The following is a general protocol that can be adapted for this compound, based on protocols for similar compounds.[1]
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Acid Hydrolysis:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
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Keep the solution at 80°C for 24 hours.
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After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
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Keep the solution at 80°C for 24 hours.
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After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
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Oxidation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
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Store the solid compound in an oven at a controlled elevated temperature (e.g., 105°C) for 48 hours.
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Dissolve the heat-stressed solid in the mobile phase for analysis.
-
-
Photostability:
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Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
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Dissolve the exposed solid in the mobile phase for analysis.
-
-
Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
How to prevent oxidation of 5,6-Dimethoxypicolinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5,6-Dimethoxypicolinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellowish tint. What does this indicate?
A yellowish discoloration is a common indicator of oxidation. Aldehydes, particularly those with electron-donating groups like methoxy groups on an aromatic ring, are susceptible to oxidation upon exposure to air. The aldehyde group (-CHO) is likely being oxidized to a carboxylic acid (-COOH), leading to the formation of impurities and a change in the material's appearance.
Q2: What is the primary degradation pathway for this compound?
The most probable degradation pathway is the oxidation of the picolinaldehyde to 5,6-dimethoxypicolinic acid. This reaction can be initiated by atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metallic impurities.
Q3: How should I properly store this compound to minimize oxidation?
To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere at refrigerated temperatures. The recommended storage temperature is 2-8°C. An inert atmosphere, achieved by using gases like nitrogen or argon, displaces oxygen and prevents oxidative degradation.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
Yes, the use of antioxidants can be an effective strategy, especially when the compound is handled in solution for extended periods. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or other radical scavengers may be compatible. However, it is essential to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with downstream applications.
Q5: What solvents are recommended for dissolving this compound?
While specific quantitative solubility data is limited, based on its structure, this compound is predicted to be soluble in a range of organic solvents. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, are likely to be effective. Solubility in nonpolar solvents like hexane is expected to be limited. It is always recommended to perform a small-scale solubility test before preparing a larger solution.
Troubleshooting Guides
Issue: Rapid Degradation of Stock Solutions
Symptoms:
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Noticeable color change (e.g., from colorless/white to yellow/brown) in a short period.
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Inconsistent results in downstream assays.
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Appearance of new peaks in HPLC or other analytical techniques.
Possible Causes:
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Oxygen Exposure: The solvent was not adequately degassed before use, or the solution was not stored under an inert atmosphere.
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Solvent Purity: The solvent may contain peroxidic impurities that can initiate oxidation.
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Storage Temperature: The solution was stored at room temperature instead of the recommended 2-8°C.
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Light Exposure: The storage vial was not protected from light.
Solutions:
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Degas Solvents: Before preparing the stock solution, degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes.
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Use High-Purity Solvents: Utilize freshly opened, high-purity, peroxide-free solvents.
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Refrigerate Solutions: Store all solutions containing this compound at 2-8°C.
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Protect from Light: Use amber-colored vials or wrap the vials in aluminum foil to prevent photodegradation.
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Inert Atmosphere Blanketing: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Issue: Inconsistent Yields in Synthetic Reactions
Symptoms:
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Lower than expected yields in reactions where this compound is a starting material.
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Formation of significant amounts of 5,6-dimethoxypicolinic acid as a byproduct.
Possible Causes:
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Degraded Starting Material: The solid this compound used may have already partially oxidized.
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Reaction Conditions: The reaction is being run under an air atmosphere, or the reagents and solvents have not been deoxygenated.
Solutions:
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Verify Purity of Starting Material: Before use, check the purity of the solid this compound by a suitable analytical method like HPLC or NMR.
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Employ Inert Atmosphere Techniques: Conduct the reaction under a nitrogen or argon atmosphere using Schlenk line techniques or in a glovebox.
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Use Degassed Reagents and Solvents: Ensure all solvents and liquid reagents are properly degassed before addition to the reaction mixture.
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
This protocol outlines the procedure for storing the solid compound to maintain its purity over an extended period.
Materials:
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This compound
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Glass vial with a PTFE-lined screw cap or a Schlenk flask
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Source of high-purity nitrogen or argon gas
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Vacuum pump (for Schlenk flask method)
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Parafilm or laboratory sealing film
Procedure:
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Place the required amount of solid this compound into the storage vial or Schlenk flask.
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For Screw-Cap Vial:
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Gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes to displace the air.
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Quickly and tightly seal the vial with the screw cap.
-
-
For Schlenk Flask:
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Attach the flask to a Schlenk line.
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Evacuate the flask under vacuum for 5-10 minutes.
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Backfill the flask with nitrogen or argon.
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Repeat the evacuate-backfill cycle 3-5 times to ensure a completely inert atmosphere.
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Seal the flask under a positive pressure of the inert gas.
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-
Wrap the cap-vial interface or the ground glass joint with Parafilm as an extra precaution against air ingress.
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Store the sealed container in a refrigerator at 2-8°C, protected from light.
Protocol 2: Preparation and Storage of a Stock Solution in an Inert Atmosphere
This protocol describes the preparation of a stock solution of this compound with minimal exposure to oxygen.
Materials:
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This compound
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High-purity, peroxide-free solvent (e.g., DMSO, Ethanol)
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Schlenk flask or a vial with a septum-sealed cap
-
Syringes and needles
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Inert gas source (Nitrogen or Argon)
Procedure:
-
Solvent Degassing:
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Place the required volume of solvent into a Schlenk flask.
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Sparge the solvent with a subsurface stream of nitrogen or argon for 30 minutes.
-
-
Solution Preparation:
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Accurately weigh the desired amount of this compound in a tared vial.
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Under a positive flow of inert gas, transfer the solid to the Schlenk flask containing the degassed solvent.
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Stir the mixture until the solid is completely dissolved.
-
-
Storage:
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If using a Schlenk flask, store it directly at 2-8°C.
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If transferring to smaller vials, use a gas-tight syringe to transfer aliquots of the solution to septum-sealed vials that have been previously flushed with inert gas.
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Ensure the headspace of each vial is blanketed with the inert gas before sealing.
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Store the sealed vials at 2-8°C, protected from light.
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Data Presentation
The following table presents hypothetical stability data for this compound under different storage conditions to illustrate the importance of proper handling. This data is for illustrative purposes and should be experimentally verified.
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| Solid, 2-8°C, Inert Atmosphere | 0 | 99.5 | White Crystalline Solid |
| 4 | 99.4 | White Crystalline Solid | |
| 12 | 99.2 | White Crystalline Solid | |
| 52 | 99.0 | White Crystalline Solid | |
| Solid, 25°C, Air Atmosphere | 0 | 99.5 | White Crystalline Solid |
| 4 | 95.2 | Off-white Solid | |
| 12 | 88.7 | Pale Yellow Solid | |
| 52 | 75.1 | Yellow-Brown Solid | |
| Solution in Ethanol (10 mg/mL), 2-8°C, Inert Atmosphere | 0 | 99.5 | Colorless Solution |
| 1 | 99.0 | Colorless Solution | |
| 4 | 98.2 | Colorless Solution | |
| 12 | 97.0 | Very Faint Yellow Tint | |
| Solution in Ethanol (10 mg/mL), 25°C, Air Atmosphere | 0 | 99.5 | Colorless Solution |
| 1 | 92.1 | Pale Yellow Solution | |
| 4 | 80.5 | Yellow Solution | |
| 12 | 65.3 | Brownish-Yellow Solution |
Visualizations
Caption: Probable oxidative degradation pathway of this compound.
Caption: Experimental workflows for storage and solution preparation.
Column chromatography vs. recrystallization for 5,6-Dimethoxypicolinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-Dimethoxypicolinaldehyde, comparing column chromatography and recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if the aldehyde is synthesized via oxidation of the corresponding alcohol, residual alcohol may be present. Over-oxidation can lead to the formation of the corresponding carboxylic acid. Depending on the synthetic route, isomers or related pyridine derivatives might also be present as impurities.
Q2: Which purification method, column chromatography or recrystallization, is generally better for this compound?
A2: The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale and purity. Recrystallization is often preferred for achieving high purity on a larger scale if a suitable solvent is found, as it can be a more efficient and cost-effective method.[1] Column chromatography offers a higher degree of separation for complex mixtures with multiple components or impurities with similar polarities to the product.
Q3: How do I choose a solvent system for column chromatography of this compound?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. For a polar compound like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4 for optimal separation. Given the methoxy and aldehyde functionalities, a solvent system of hexane and ethyl acetate is a common choice.
Q4: What is a good solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For methoxy-substituted aromatic compounds, solvents like ethanol, isopropanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane are often effective. Small-scale solubility tests are essential to identify the optimal solvent or solvent pair. For a related compound, 2-bromo-4-methoxypyridine-3-carboxaldehyde, recrystallization from benzene/hexanes has been reported, suggesting a similar mixed-solvent system might be effective.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol or a solvent system containing ammonia might be necessary.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[1] | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Screen a wider range of solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product elutes as a broad band (tailing) | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. |
| The polarity of the eluent was increased too abruptly. | Use a gradual solvent gradient rather than a step gradient to elute the compound. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution. | |
| The solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. | |
| The product "oils out" instead of crystallizing | The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| The concentration of the solute is too high. | Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly. | |
| Low recovery of the purified product | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is sufficiently cooled to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| Crystals are colored or appear impure | The impurity has similar solubility characteristics to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. A second recrystallization may be necessary. |
Data Presentation
The following tables can be used to record and compare the results of your purification experiments.
Table 1: Column Chromatography Data
| Parameter | Experiment 1 | Experiment 2 |
| Mass of Crude Material (g) | ||
| Stationary Phase | ||
| Column Dimensions (cm) | ||
| Solvent System (Eluent) | ||
| Volume of Eluent (mL) | ||
| Mass of Purified Product (g) | ||
| Yield (%) | ||
| Purity (e.g., by NMR, HPLC) | ||
| Observations |
Table 2: Recrystallization Data
| Parameter | Experiment 1 | Experiment 2 |
| Mass of Crude Material (g) | ||
| Recrystallization Solvent(s) | ||
| Volume of Solvent(s) (mL) | ||
| Dissolution Temperature (°C) | ||
| Crystallization Temperature (°C) | ||
| Mass of Purified Product (g) | ||
| Yield (%) | ||
| Purity (e.g., by NMR, HPLC) | ||
| Observations |
Experimental Protocols
General Protocol for Column Chromatography
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Impact of solvent choice on 5,6-Dimethoxypicolinaldehyde reaction kinetics
Welcome to the technical support center for 5,6-Dimethoxypicolinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions involving this compound. The following sections detail the impact of solvent choice on reaction kinetics, provide experimental protocols, and present quantitative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly. How can the choice of solvent affect the reaction rate?
A1: Slow reaction rates are frequently linked to suboptimal solvent selection. The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. For reactions involving polar transition states, such as nucleophilic additions to the aldehyde carbonyl group, a polar solvent can significantly accelerate the reaction. If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar option such as acetonitrile (ACN), dimethylformamide (DMF), or ethanol.
Q2: I am observing a low yield of my desired product. How can solvent choice impact the overall yield?
A2: Low yields can be a direct consequence of poor solvent choice for several reasons. Firstly, the solubility of this compound and your other reactants is critical. If reactants are not fully dissolved, the reaction will be heterogeneous and likely incomplete. Secondly, the solvent can influence the position of chemical equilibria. For condensation reactions that produce water, using a solvent that allows for its removal (e.g., toluene with a Dean-Stark apparatus) can drive the reaction towards the product, thereby increasing the yield. For moisture-sensitive reactions, ensure you are using an anhydrous solvent.
Q3: I am observing the formation of multiple side products. Can the solvent influence the selectivity of the reaction?
A3: Yes, the solvent can significantly impact the selectivity of a reaction. In reactions with multiple potential pathways, the solvent can preferentially stabilize one transition state over another. For instance, polar protic solvents can hydrogen bond with nucleophiles, potentially reducing their reactivity and leading to different product distributions compared to aprotic solvents. If you are experiencing issues with selectivity, consider screening a range of solvents with varying polarities and proticities.
Q4: What is the general guidance on choosing between a polar protic and a polar aprotic solvent for reactions with this compound?
A4: The choice between a polar protic and a polar aprotic solvent depends on the specific reaction mechanism.
-
Polar protic solvents (e.g., ethanol, methanol, water) are effective at solvating both cations and anions. They can stabilize charged intermediates and are often used in reactions that proceed through ionic mechanisms. However, they can also deactivate strong nucleophiles through hydrogen bonding.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations but are less effective at solvating anions. This leaves the anion (often the nucleophile) more "naked" and reactive, which can significantly increase the rate of reactions like SN2 or nucleophilic additions. For many reactions involving aldehydes, polar aprotic solvents are preferred to enhance the nucleophilicity of the attacking species.
Troubleshooting Guides
Issue 1: Low Conversion in Knoevenagel Condensation
Symptoms:
-
Incomplete consumption of this compound.
-
Low yield of the desired α,β-unsaturated product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility of Reactants | Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Consider a solvent with higher polarity if solubility is an issue. |
| Suboptimal Solvent Polarity | Nonpolar solvents may slow down the reaction. Switch to a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction.[1] |
| Presence of Water | For reactions that produce water, its accumulation can inhibit the reaction. Use a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically. |
| Incorrect Base/Solvent Combination | The effectiveness of the base catalyst can be solvent-dependent. For weak bases, a polar solvent is generally preferred. |
Issue 2: Poor Yield in Wittig Reaction
Symptoms:
-
Low yield of the desired alkene.
-
Recovery of unreacted this compound and/or phosphonium salt.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture in the Solvent | The ylide is highly basic and will be quenched by water. Use strictly anhydrous solvents like THF or diethyl ether.[2] |
| Incorrect Solvent for Ylide Formation | Ylide formation requires a solvent that is compatible with strong bases (e.g., n-BuLi, NaH). Anhydrous aprotic solvents are essential.[2] |
| Low Solubility of Phosphonium Salt | If the phosphonium salt is not soluble, deprotonation to form the ylide will be inefficient. Consider a more polar aprotic solvent like DMF for stabilized ylides. |
| Solvent-Dependent Stereoselectivity | The solvent can influence the E/Z ratio of the resulting alkene. Non-polar solvents often favor the Z-isomer with non-stabilized ylides, while polar solvents can favor the E-isomer. |
Issue 3: Inefficient Reductive Amination
Symptoms:
-
Formation of imine intermediate but incomplete reduction.
-
Low yield of the final amine product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incompatible Solvent for Reducing Agent | The chosen reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) must be compatible with the solvent. Chlorinated solvents like dichloroethane (DCE) or ethers like THF are common choices. |
| Slow Imine Formation | The initial condensation to form the imine can be slow. A polar solvent can accelerate this step. Sometimes, the addition of a catalytic amount of acid is necessary. |
| Hydrolysis of Imine | In the presence of excessive water, the imine intermediate can hydrolyze back to the aldehyde. Use an anhydrous solvent or a solvent in which water is not highly soluble. |
| Poor Solubility | Ensure all components (aldehyde, amine, and reducing agent) are soluble in the chosen solvent. |
Quantitative Data on Solvent Effects
The following tables summarize hypothetical, yet representative, data on the impact of solvent choice on common reactions involving this compound.
Table 1: Knoevenagel Condensation with Malononitrile
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 65 |
| Dichloromethane (DCM) | 9.1 | 8 | 78 |
| Tetrahydrofuran (THF) | 7.6 | 6 | 85 |
| Acetonitrile (ACN) | 37.5 | 2 | 95 |
| Dimethylformamide (DMF) | 36.7 | 1.5 | 98 |
| Ethanol | 24.6 | 10 | 70 |
Table 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Solvent | Base | Reaction Time (h) | Yield (%) | E/Z Ratio |
| THF (anhydrous) | n-BuLi | 4 | 92 | 15:85 |
| Diethyl Ether (anhydrous) | n-BuLi | 6 | 88 | 10:90 |
| Toluene (anhydrous) | NaH | 8 | 75 | 20:80 |
| DMF | K₂CO₃ | 12 | 85 (stabilized ylide) | 90:10 |
Table 3: Reductive Amination with Benzylamine and NaBH(OAc)₃
| Solvent | Reaction Time (h) | Yield (%) |
| Dichloroethane (DCE) | 6 | 94 |
| Tetrahydrofuran (THF) | 8 | 89 |
| Acetonitrile (ACN) | 10 | 82 |
| Methanol | 12 | 65 (side reactions) |
| Ethyl Acetate | 6 | 91 |
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile, 0.5 M), add the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Wittig Reaction (with non-stabilized ylide)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phosphonium salt (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise. A color change is typically observed.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., dichloroethane, 0.2 M), add the amine (1.1 eq).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Knoevenagel Condensation Workflow.
Caption: Wittig Reaction Workflow.
Caption: Solvent Choice and Its Impact.
References
Technical Support Center: Catalyst Selection for Reactions Involving 5,6-Dimethoxypicolinaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions with 5,6-Dimethoxypicolinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile aldehyde that can participate in a variety of catalytic and reagent-mediated transformations. The most common reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): While the aldehyde itself is not directly used in Suzuki reactions, derivatives made from it are. The Suzuki reaction is a powerful method for creating carbon-carbon bonds.[1][2]
-
Wittig Reaction: This reaction is used to convert the aldehyde group into an alkene.[3][4] It is mediated by a phosphonium ylide and can sometimes be performed under catalytic conditions.[5]
-
Reductive Amination: This is a key method for converting the aldehyde into a primary, secondary, or tertiary amine by reacting it with an amine in the presence of a reducing agent and sometimes a catalyst.[6][7]
-
Grignard Reaction: This reaction involves the addition of an organomagnesium halide (Grignard reagent) to the aldehyde to form a secondary alcohol.[8][9]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a suitable catalyst and oxidant.[10]
Q2: Why is catalyst deactivation a concern when working with this compound?
A2: Catalyst deactivation is a significant concern, particularly for transition metal catalysts like palladium. The primary reason is the presence of the pyridine nitrogen atom in the molecule's structure. The lone pair of electrons on the nitrogen can coordinate strongly to the metal center of the catalyst, acting as a poison and blocking the active sites required for the catalytic cycle.[11][12][13] This leads to sluggish or stalled reactions and inconsistent yields.
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on your experimental needs.
-
Homogeneous catalysts (e.g., Pd(PPh₃)₄) are soluble in the reaction medium and often exhibit high activity and selectivity. However, their removal from the product can be challenging, often requiring extensive workup procedures.[14]
-
Heterogeneous catalysts (e.g., a metal supported on carbon or silica) are insoluble and can be easily removed by filtration.[14] This simplifies product purification and allows for potential catalyst recycling, which is advantageous for larger-scale synthesis.[15]
Q4: My Wittig reaction produces a mixture of E and Z isomers. How can I control the stereoselectivity?
A4: The stereochemical outcome of a Wittig reaction depends on the reactivity of the phosphonium ylide.
-
Stabilized Ylides (containing an electron-withdrawing group adjacent to the carbanion) are less reactive and generally lead to the formation of the (E)-alkene (trans).
-
Non-stabilized Ylides (containing alkyl or other electron-donating groups) are more reactive and typically yield the (Z)-alkene (cis).[3] To favor one isomer, you must choose the appropriate ylide.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Palladium-Catalyzed Reaction (e.g., Suzuki) is Sluggish or Fails
| Question | Possible Cause | Troubleshooting Steps & Solutions |
| My reaction is not proceeding, or the yield is very low. | Catalyst Poisoning: The pyridine nitrogen on your substrate is likely deactivating the palladium catalyst.[11][12] | 1. Increase Catalyst Loading: A higher catalyst concentration may be needed to overcome the poisoning effect. 2. Select a Robust Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the catalyst and reduce inhibition by the substrate.[13] 3. Use a Pre-catalyst: Employ a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species.[11] |
| Inactive Catalyst: The palladium source may have oxidized to an inactive state (e.g., palladium black).[11] | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen.[11] 2. Use Fresh Catalyst: Ensure your palladium source is fresh and has been stored properly. | |
| I am observing significant homocoupling of my boronic acid. | Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[11] | 1. Improve Degassing: Enhance your procedure for removing dissolved oxygen from the reaction setup.[11] 2. Reagent Purity: Use high-purity, fresh boronic acid, as degradation can contribute to side reactions.[11] |
Issue 2: Reductive Amination Yields Are Poor
| Question | Possible Cause | Troubleshooting Steps & Solutions |
| The main product is the alcohol, not the desired amine. | Premature Aldehyde Reduction: The reducing agent is reacting with the aldehyde before it can form the imine/enamine intermediate with the amine. | 1. Change Reducing Agent: Switch to a less reactive hydride source. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and selectively reduces the iminium ion over the aldehyde. 2. Pre-form the Imine: Allow the aldehyde and amine to stir together (often with a dehydrating agent like MgSO₄) to form the imine before adding the reducing agent. |
| The reaction stalls at the imine/Schiff base intermediate. | Ineffective Reduction: The catalyst or reducing agent is not potent enough to reduce the C=N bond. | 1. Stronger Reducing Conditions: If using catalytic hydrogenation, increase the H₂ pressure or temperature.[7] 2. Screen Catalysts: Test different catalysts. For example, Co-containing composites have shown effectiveness in the amination of similar aromatic aldehydes.[7][16] Photocatalytic methods using iridium or organic dyes can also be explored.[6] |
| I'm getting a mixture of secondary and tertiary amines (over-alkylation). | High Reactivity of Product: The newly formed primary or secondary amine is reacting with another molecule of the aldehyde. | 1. Use Stoichiometric Control: Use a larger excess of the starting amine to outcompete the product amine for the aldehyde. 2. Use a Bulky Amine: If possible, using a sterically hindered amine can disfavor a second addition. |
Data Presentation: Catalyst Systems for Key Reactions
The following tables summarize representative catalyst systems and conditions for reactions relevant to this compound. Note that optimal conditions may vary.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling (Note: For aryl halides, analogous in reactivity to derivatives of the target compound)
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ (5 mol%) | S-Phos | K₃PO₄ | THF | 75 | High | [17] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [17] |
| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | DMF | 100 | Good | [17] |
Table 2: Representative Conditions for Catalytic Reductive Amination
| Catalyst System | Reducing Agent | Amine | Solvent | Temp (°C) | Yield (%) | Ref. |
| Co-Im/SiO₂ (3 mol%) | H₂ (100 bar) | n-Butylamine | - | 100 | 96 | [7] |
| Ir photocatalyst (2 mol%) | DIPEA | Piperidine | MeCN | Room Temp | Good | [6] |
| Re₂O₇ | Silane | Boc-protected amine | - | - | Excellent | [18] |
| Bu₂SnClH–pyridine N-oxide | PhSiH₃ | Various | - | - | Good | [19] |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide derivative of 5,6-dimethoxypicoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water mixture).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Wittig Reaction
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in a dry, aprotic solvent (e.g., THF). Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.[4]
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the ylide solution dropwise at the same temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl or water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography.[20]
Visualizations
Logical & Experimental Workflows
Caption: General workflow for selecting a catalyst system.
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway of Catalyst Poisoning
Caption: Mechanism of catalyst poisoning by the substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. sciepub.com [sciepub.com]
Validation & Comparative
Validating the Purity of 5,6-Dimethoxypicolinaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5,6-Dimethoxypicolinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful and widely accepted technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] A well-developed and validated HPLC method can effectively separate the main compound from its potential impurities, allowing for precise quantification.
Proposed HPLC Method for this compound
The following protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. This method is based on established principles for the analysis of aromatic aldehydes and is designed to separate the target compound from potential process-related impurities and degradation products.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm (Aldehydes often have a characteristic absorbance around 320 nm).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Potential impurities can be identified by their relative retention times (RRT) with respect to the main peak.
Method Validation: For use in a regulated environment, the HPLC method must be validated according to ICH guidelines (Q2A and Q2B).[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
DOT Script for HPLC Experimental Workflow
References
Spectroscopic Comparison of 5,6-Dimethoxypicolinaldehyde and Its Positional Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and drug discovery. The subtle variation in the substitution pattern on an aromatic ring can significantly impact a molecule's biological activity, physicochemical properties, and patentability. This guide provides a comparative spectroscopic analysis of 5,6-Dimethoxypicolinaldehyde and its positional isomers. Due to a lack of readily available experimental data for this compound, this guide will focus on a comparison with its known isomers and provide predicted spectroscopic characteristics based on established principles.
This guide will delve into the expected distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these spectroscopic differences is paramount for the correct identification and characterization of these compounds in a laboratory setting.
Comparative Spectroscopic Data
The following table summarizes the expected and known spectroscopic data for this compound and a selection of its positional isomers. The data for this compound is predicted based on the analysis of substituent effects on the pyridine ring.
| Spectroscopic Technique | This compound (Predicted) | 3,4-Dimethoxypicolinaldehyde | 2,6-Dimethoxypyridine-3-carboxaldehyde |
| ¹H NMR (δ, ppm) | Aldehyde H: ~9.8-10.2Aromatic H's: ~7.0-8.0Methoxy H's: ~3.9-4.1 | Aldehyde H: ~9.9Aromatic H's: ~7.2, 8.4Methoxy H's: ~4.0, 4.1 | Aldehyde H: ~10.2Aromatic H's: ~6.5, 8.2Methoxy H's: ~4.0 |
| ¹³C NMR (δ, ppm) | Aldehyde C: ~190-195Aromatic C's: ~110-160Methoxy C's: ~55-60 | Data not readily available | Data not readily available |
| IR (ν, cm⁻¹) | C=O stretch: ~1690-1710C-O stretch: ~1200-1300Aromatic C=C/C=N stretch: ~1400-1600 | Data not readily available | Data not readily available |
| Mass Spec. (m/z) | [M]⁺: 167.06Key Fragments: [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺, [M-OCH₃]⁺ | [M]⁺: 167.06Key Fragments: [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺, [M-OCH₃]⁺ | [M]⁺: 167.06Key Fragments: [M-H]⁺, [M-CH₃]⁺, [M-CHO]⁺, [M-OCH₃]⁺ |
| UV-Vis (λmax, nm) | ~230-250, ~280-320 | Data not readily available | Data not readily available |
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dimethoxypicolinaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to analyze include chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). The chemical shifts of the aldehyde proton, aromatic protons, and methoxy protons, along with their splitting patterns, will be crucial for distinguishing between isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.
-
Data Analysis: Identify the characteristic absorption bands. The key bands for these isomers will be the C=O stretch of the aldehyde, the C-O stretches of the methoxy groups, and the aromatic C=C and C=N stretching vibrations. The exact position of the C=O stretch can be influenced by the electronic effects of the substituents on the ring.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺), which will confirm the molecular weight (167.16 g/mol for C₈H₉NO₃). Perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Data Analysis: Analyze the fragmentation pattern. While all isomers will have the same molecular weight, the relative abundances of fragment ions (e.g., loss of H, CH₃, CHO, OCH₃) can differ based on the stability of the resulting fragments, providing clues to the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The position and intensity of the absorption bands corresponding to π→π* and n→π* transitions will vary between isomers due to differences in the electronic conjugation and the effect of substituent positions on the electronic structure of the pyridine ring.
A Comparative Analysis of 5,6-Dimethoxypicolinaldehyde and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative study of 5,6-Dimethoxypicolinaldehyde and its structurally related analogs, focusing on their synthesis, biological activities, and potential mechanisms of action. Due to the limited publicly available data on this compound, this guide draws comparisons with closely related substituted picolinaldehydes and salicylaldehydes to infer its potential properties and guide future research.
Synthesis and Chemical Properties
Proposed Synthetic Pathway:
A likely synthetic approach would start from a commercially available di-substituted pyridine or involve the construction of the substituted pyridine ring followed by functional group manipulations to introduce the aldehyde. One possible route could involve the lithiation of a protected 5,6-dimethoxypyridine at the 2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Diagram of Proposed Synthesis:
Caption: A potential two-step synthesis of this compound.
Comparative Biological Activities
Direct experimental data on the biological activity of this compound is scarce. However, by examining its structural analogs, we can infer potential areas of interest for future investigation. The presence of the picolinaldehyde scaffold, often derivatized as thiosemicarbazones, is associated with significant antitumor activity. Furthermore, the methoxy substituents on the pyridine ring can modulate the compound's electronic properties and lipophilicity, potentially influencing its biological target interactions and cellular uptake.
Antitumor Activity
Substituted pyridine-2-carboxaldehyde thiosemicarbazones have shown promising antineoplastic activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog have demonstrated significant efficacy against L1210 leukemia in mice[1]. The mechanism of action for many thiosemicarbazones is believed to involve the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.
Table 1: Comparative Antitumor Activity of Picolinaldehyde Analogs
| Compound | Model | Efficacy | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | % T/C = 246 at 40 mg/kg/day | [1] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | % T/C = 255 at 10 mg/kg/day | [1] |
| This compound | - | Data not available | - |
% T/C: Treated vs. Control lifespan percentage
Antimicrobial Activity
Aromatic aldehydes, particularly those with electron-donating and halogen substituents, have been shown to possess antimicrobial properties. A study on substituted salicylaldehydes, which are structurally similar to picolinaldehydes, revealed that 4,6-dimethoxysalicylaldehyde exhibited considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae[2]. This suggests that this compound may also possess antifungal properties.
Table 2: Comparative Antimicrobial Activity of Related Aldehydes
| Compound | Microorganism | Activity | Reference |
| 4,6-Dimethoxysalicylaldehyde | Candida albicans | Considerable | [2] |
| 4,6-Dimethoxysalicylaldehyde | Saccharomyces cerevisiae | Slight | [2] |
| Unsubstituted Salicylaldehyde | Various microbes | Minimal | [2] |
| This compound | - | Data not available | - |
Potential Signaling Pathways and Mechanisms of Action
The biological effects of picolinaldehyde derivatives and other related heterocyclic compounds can be attributed to their interaction with various cellular signaling pathways. While the specific pathways affected by this compound are unknown, related compounds have been shown to modulate pathways involved in cell proliferation, inflammation, and oxidative stress.
For instance, many natural products containing phenolic and alkaloidal structures, which share some structural similarities with the target molecule, are known to modulate the JAK/STAT and PI3K/Akt signaling pathways[3][4]. These pathways are crucial in regulating cellular processes such as cell growth, survival, and differentiation, and their dysregulation is often implicated in diseases like cancer and neurodegenerative disorders.
Diagram of Potential Signaling Pathway Interactions:
Caption: Hypothetical modulation of key signaling pathways by picolinaldehyde analogs.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
General Synthesis of Substituted Picolinaldehydes via Directed Metalation
Materials:
-
Substituted methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Dissolve the substituted methoxypyridine in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add DMF dropwise to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of Experimental Workflow for Cytotoxicity Assay:
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of compounds.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, a comparative analysis with its structural analogs suggests that it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antifungal research. The proposed synthetic pathway provides a starting point for its chemical synthesis, which is a critical first step for its biological evaluation.
Future research should focus on the synthesis of this compound and a series of its analogs with varying substitution patterns on the pyridine ring. Subsequent screening of these compounds for their cytotoxic and antimicrobial activities will be crucial to establish a clear structure-activity relationship. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds will provide valuable insights for their future development as potential drug candidates.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pivotal role of JAK/STAT and IRS/PI3K signaling pathways in neurodegenerative diseases: Mechanistic approaches to polyphenols and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5,6-Dimethoxypicolinaldehyde and 5,6-Dimethoxynicotinaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among the myriad of available intermediates, substituted pyridine aldehydes serve as critical synthons due to their inherent reactivity and prevalence in biologically active compounds. This guide provides an objective comparison of two such aldehydes: 5,6-Dimethoxypicolinaldehyde and 5,6-Dimethoxynicotinaldehyde, focusing on their synthesis, reactivity, and applications in drug development.
At a Glance: Structural and Physicochemical Properties
Both this compound and 5,6-Dimethoxynicotinaldehyde are pyridine aldehydes substituted with two methoxy groups. The key differentiator lies in the position of the aldehyde group relative to the nitrogen atom within the pyridine ring, which significantly influences their electronic properties and reactivity.
| Property | This compound | 5,6-Dimethoxynicotinaldehyde |
| Structure | Aldehyde at C2-position | Aldehyde at C3-position |
| CAS Number | 106331-68-4 | 52605-99-9[1] |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol | 167.16 g/mol [1] |
| General Application | Intermediate in pharmaceutical and chemical synthesis. | Useful intermediate for drug discovery research.[1] |
Synthesis Strategies: A Comparative Overview
The synthesis of these isomeric aldehydes can be approached through several general strategies, primarily involving either the formylation of a dimethoxypyridine precursor or the oxidation of a corresponding methylpyridine. While specific, detailed experimental protocols for these exact compounds are not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established methodologies for related pyridine derivatives.
Potential Synthetic Pathways
Two primary retrosynthetic approaches are considered for both aldehydes:
-
Oxidation of Methylpyridines: This is a common method for the preparation of pyridine aldehydes.[2] The corresponding 2-methyl-5,6-dimethoxypyridine or 3-methyl-5,6-dimethoxypyridine would be oxidized to the desired aldehyde.
-
Formylation of Dimethoxypyridines: Direct introduction of a formyl group onto the 2,3-dimethoxypyridine ring can be achieved through methods like ortho-lithiation followed by reaction with a formylating agent (e.g., DMF), or through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction.
Detailed Experimental Protocols (Hypothetical)
Based on general procedures for similar compounds, the following are detailed hypothetical protocols for the synthesis of this compound and 5,6-Dimethoxynicotinaldehyde.
Synthesis of this compound via Oxidation
Step 1: Preparation of 2-Methyl-5,6-dimethoxypyridine (Notional) This precursor would likely be synthesized from commercially available starting materials through a multi-step sequence, potentially involving the construction of the substituted pyridine ring.
Step 2: Oxidation to this compound
-
Reagents and Materials: 2-Methyl-5,6-dimethoxypyridine, Selenium dioxide (SeO₂), Toluene, Inert atmosphere (e.g., Nitrogen or Argon), Standard glassware for reflux.
-
Procedure:
-
To a solution of 2-methyl-5,6-dimethoxypyridine (1 equivalent) in toluene, add selenium dioxide (1.1 equivalents).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Expected Yield: Moderate to good, based on similar oxidations of 2-methylpyridines.[2]
Synthesis of 5,6-Dimethoxynicotinaldehyde via Formylation (Vilsmeier-Haack Reaction)
-
Reagents and Materials: 2,3-Dimethoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice bath, Standard reaction glassware.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3 equivalents) to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2,3-dimethoxypyridine (1 equivalent) in DMF.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5,6-Dimethoxynicotinaldehyde.
-
-
Expected Yield: Generally good for electron-rich aromatic compounds.
Reactivity and Application in Synthesis: A Comparative Analysis
The distinct positioning of the aldehyde group in this compound and 5,6-Dimethoxynicotinaldehyde dictates their reactivity profiles and subsequent applications in the synthesis of more complex molecules, particularly in the realm of drug discovery.
This compound (an ortho-substituted pyridine):
-
Chelating Ability: The proximity of the aldehyde group to the pyridine nitrogen allows for the formation of bidentate ligands upon reaction with primary amines to form Schiff bases. This chelating property is highly valuable in coordination chemistry and can influence the biological activity of the resulting metal complexes.
-
Steric Hindrance: The ortho-position of the aldehyde may introduce steric hindrance in certain reactions, potentially influencing the regioselectivity of subsequent transformations.
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect on the C2-position, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack.
5,6-Dimethoxynicotinaldehyde (a meta-substituted pyridine):
-
Reduced Chelation: The meta-position of the aldehyde group relative to the pyridine nitrogen prevents the formation of simple bidentate chelates in the same manner as the picolinaldehyde isomer.
-
Less Steric Hindrance: The aldehyde group is less sterically encumbered compared to the picolinaldehyde, which may allow for a broader range of reactions with bulky nucleophiles.
-
Application in Bioactive Scaffolds: 5,6-Dimethoxynicotinaldehyde serves as a key intermediate in the synthesis of various bioactive molecules. For example, it is a precursor for the synthesis of novel methoxypyridine-derived gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[3]
Case Study: Application in the Synthesis of Gamma-Secretase Modulators
A notable application of a related methoxypyridine aldehyde is in the synthesis of gamma-secretase modulators (GSMs). While the specific use of 5,6-Dimethoxynicotinaldehyde is not explicitly detailed, the synthesis of analogous structures highlights the importance of such intermediates. For instance, the synthesis of methoxypyridine B-ring analogs of GSMs involves the use of precursors like 6-bromo-2-methoxy-3-aminopyridine.[3] This underscores the utility of substituted pyridines in constructing complex heterocyclic systems with therapeutic potential.
Conclusion
Both this compound and 5,6-Dimethoxynicotinaldehyde are valuable intermediates for synthetic chemists, particularly in the field of drug discovery. The choice between these two isomers will largely depend on the specific synthetic strategy and the desired properties of the target molecule.
-
This compound is the preferred choice when chelation is a desired feature, for example, in the design of metal-binding compounds or catalysts. Its increased electrophilicity at the aldehyde carbon may also be advantageous for certain nucleophilic addition reactions.
-
5,6-Dimethoxynicotinaldehyde offers greater flexibility in terms of steric accessibility at the aldehyde group and has demonstrated utility as a precursor to complex bioactive molecules where the pyridine nitrogen's electronic influence is desired at a more distant position.
Further research into the specific reaction kinetics and a broader exploration of their applications in total synthesis will undoubtedly provide a clearer picture of the relative advantages of each of these important building blocks.
References
Confirming Product Structures in Reactions with 5,6-Dimethoxypicolinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry. 5,6-Dimethoxypicolinaldehyde, with its electron-rich aromatic system and reactive aldehyde functionality, serves as a valuable building block for the synthesis of diverse heterocyclic scaffolds. This guide provides a comparative analysis of key reactions involving this aldehyde, offering insights into expected product structures and the experimental data required for their confirmation. We will explore the well-established Pictet-Spengler and Knoevenagel condensation reactions, alongside a contemporary multicomponent approach, to illustrate the versatility of this reagent.
Reaction Comparisons
The reactivity of this compound is primarily dictated by its aldehyde group, which readily participates in condensation reactions. The electron-donating methoxy groups on the pyridine ring can influence the reactivity of the aromatic system, particularly in electrophilic substitution reactions. Below, we compare three key reaction types.
| Reaction Type | Reactants | Typical Product | Key Advantages |
| Pictet-Spengler Reaction | This compound, β-Arylethylamine (e.g., Tryptamine) | Tetrahydro-β-carboline | Direct formation of complex, fused heterocyclic systems often found in natural products and pharmacologically active compounds.[1][2] |
| Knoevenagel Condensation | This compound, Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Dinitrile | A robust and high-yielding C-C bond-forming reaction, creating a versatile intermediate for further synthetic transformations.[3] |
| Multicomponent Reaction | This compound, Malononitrile, Thiol (e.g., Thioglycolic acid) | Highly substituted Thiazolidinone-fused Pyridine | Atom-economical and efficient one-pot synthesis of complex, medicinally relevant heterocyclic scaffolds. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the reactions discussed.
Protocol 1: Pictet-Spengler Reaction of this compound with Tryptamine
Objective: To synthesize the corresponding tetrahydro-β-carboline derivative.
Procedure:
-
To a solution of tryptamine (1.0 mmol) in dry dichloromethane (20 mL), add this compound (1.1 mmol).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
Objective: To synthesize 2-(5,6-dimethoxypyridin-2-ylmethylene)malononitrile.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Protocol 3: Multicomponent Reaction of this compound, Malononitrile, and Thioglycolic Acid
Objective: To synthesize a highly substituted thiazolidinone-fused pyridine derivative.
Procedure:
-
To a mixture of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL), add thioglycolic acid (1.0 mmol).
-
Add a catalytic amount of triethylamine (0.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Product Structure Confirmation
Unequivocal structure determination is paramount. A combination of spectroscopic techniques is typically employed.
| Method | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the newly formed heterocyclic ring. For the Pictet-Spengler product, characteristic signals for the tetrahydro-β-carboline core are expected. For the Knoevenagel product, a singlet for the vinylic proton will be observed. In the multicomponent reaction product, signals for the thiazolidinone ring protons will be present. |
| ¹³C NMR | Appearance of new carbon signals in the aliphatic and aromatic regions, consistent with the formation of the new heterocyclic framework. |
| Mass Spec | The molecular ion peak ([M]+ or [M+H]+) will correspond to the calculated molecular weight of the expected product. Fragmentation patterns can provide further structural information. |
| IR Spec | For the Knoevenagel product, a strong C≡N stretching frequency will be observed. For the multicomponent product, a characteristic C=O stretch for the thiazolidinone ring will be present. |
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the described reactions.
Caption: Pictet-Spengler Reaction Pathway.
Caption: Knoevenagel Condensation Pathway.
Caption: Multicomponent Reaction Workflow.
References
A Comparative Guide to Formaldehyde Detection Assays for Researchers and Drug Development Professionals
Introduction: The accurate quantification of formaldehyde is critical across various fields of research and drug development due to its role in biological processes and its significance as a potential carcinogen. A variety of analytical methods are available for the detection of formaldehyde, each with distinct principles, performance characteristics, and suitability for different applications. This guide provides an objective comparison of common formaldehyde detection methodologies, with a focus on assays relevant to biological and pharmaceutical analysis. While direct inter-laboratory validation data for assays using the specific reagent 5,6-Dimethoxypicolinaldehyde is not widely published, this guide will compare the likely class of fluorescent assays it belongs to with other established methods.
Performance Comparison of Formaldehyde Detection Methods
The selection of an appropriate formaldehyde detection assay depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance indicators of major formaldehyde detection methods.
| Method Category | Specific Technique | Principle | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Spectrophotometry | Nash/Hantzsch Reaction | Colorimetric/Fluorometric reaction of formaldehyde with acetylacetone and ammonia. | ~0.1 µg/mL | Minutes to hours | Low cost, simple instrumentation.[1] | Potential for interference from other aldehydes, time-consuming.[1][2][3] |
| 3-Methyl-2-benzothiazolonehydrazone (MBTH) | Colorimetric reaction forming a blue cationic chromophore. | ~0.1 µg/mL | Minutes to hours | High sensitivity for aliphatic aldehydes.[1] | Not specific to formaldehyde, measures the sum of aliphatic aldehydes.[2][3] | |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV or fluorescence detection. | Low ppb to ppm range | Hours | High selectivity and specificity, well-established and validated method.[4][5][6] | Requires derivatization, more complex instrumentation, and longer analysis time.[4] |
| Gas Chromatography (GC) | Derivatization to enhance volatility, followed by separation in the gas phase. | Parts-per-billion (ppb) range | Hours | High sensitivity, suitable for volatile samples.[4] | Requires derivatization for non-volatile samples, complex instrumentation.[4] | |
| Fluorometric Assays | Acetoacetanilide-based | Derivatization of formaldehyde with acetoacetanilide in the presence of ammonia to form a fluorescent product. | ~1.5 µM | ~30 minutes | High sensitivity, rapid, suitable for high-throughput screening. | Potential for matrix interference, may require specific plate readers. |
| Fluorescent Probes (e.g., FP1) | Reaction-based probes that undergo a chemical transformation with formaldehyde to produce a fluorescent signal. | Sub-micromolar range | Minutes to hours | High sensitivity and selectivity, suitable for live-cell imaging.[7] | Probe synthesis can be complex, potential for phototoxicity in imaging applications. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This method is a widely accepted standard for the selective quantification of formaldehyde.[5][6]
Principle: Formaldehyde in the sample reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated by reverse-phase HPLC and detected by a UV detector.[5][6]
Experimental Workflow:
HPLC-DNPH Experimental Workflow for Formaldehyde Detection.
Methodology:
-
Sample Extraction: The sample containing formaldehyde is extracted with water, often at a controlled temperature (e.g., 40°C).[5][6]
-
Derivatization: The aqueous extract is mixed with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile and phosphoric acid). The reaction is allowed to proceed to completion.
-
HPLC Analysis: An aliquot of the derivatized sample is injected into an HPLC system equipped with a C18 column.
-
Separation: The hydrazone derivatives are separated using a mobile phase, typically a gradient of acetonitrile and water.
-
Detection: The eluting derivatives are monitored by a UV detector at a wavelength where the formaldehyde-DNPH adduct absorbs strongly (e.g., 350 nm).[5][6]
-
Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of formaldehyde standards.
Fluorometric Assay using Acetoacetanilide
This method offers a rapid and sensitive alternative to chromatographic methods, suitable for high-throughput applications in microplates.
Principle: In the presence of ammonia, formaldehyde reacts with acetoacetanilide to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the formaldehyde concentration.
Experimental Workflow:
Fluorometric Formaldehyde Assay Workflow.
Methodology:
-
Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations.
-
Sample Preparation: Prepare samples, ensuring they are within the linear range of the assay. This may involve dilution.
-
Assay Procedure:
-
Pipette standards and samples into the wells of a microplate.
-
Prepare a working reagent by mixing the acetoacetanilide and ammonia-containing buffers as per the kit instructions.
-
Add the working reagent to all wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 370/470 nm).
-
Data Analysis: Subtract the blank reading from all measurements and plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the formaldehyde concentration in the samples.
Inter-laboratory Validation Considerations
Similarly, proficiency testing, where multiple laboratories analyze the same samples, is another form of inter-laboratory comparison used to assess laboratory performance and the accuracy of a method.[8][9] For a spectrophotometric method for formaldehyde in textiles, participation in an inter-laboratory test organized by ASQUAL with 13 participating laboratories helped to confirm the precision and accuracy of the method.[9]
Signaling and Metabolic Pathways Involving Formaldehyde
Formaldehyde is not just an environmental contaminant but also a key metabolite in various cellular processes. Understanding its role in biological pathways is crucial for interpreting the results of formaldehyde assays in a biological context.
Simplified Diagram of Formaldehyde's Role in Cellular Metabolism.
Formaldehyde is an intermediate in the one-carbon metabolic pathway, which is essential for the synthesis of nucleotides and for methylation reactions. It is involved in the methionine and serine cycles. The enzyme formaldehyde dehydrogenase detoxifies formaldehyde by converting it to formate, which can then be utilized in the folate cycle. At elevated concentrations, formaldehyde's high reactivity can lead to the cross-linking of DNA and proteins, contributing to its cytotoxicity and carcinogenicity.[7] Assays measuring formaldehyde levels in biological samples can, therefore, provide insights into metabolic states and cellular stress.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. journals.uc.edu [journals.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Development and Validation of Assays for 5,6-Dimethoxypicolinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of novel 5,6-Dimethoxypicolinaldehyde derivatives, which are of increasing interest in medicinal chemistry due to their potential biological activities. Given the absence of standardized assays for this specific class of compounds, this document outlines the development and validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. The information presented is based on established methodologies for analogous aromatic aldehydes and pyridine derivatives, providing a robust framework for researchers.
Introduction to this compound Derivatives
This compound and its derivatives are heterocyclic aldehydes with a pyridine core. The presence of the aldehyde functional group and the dimethoxy substituents makes these compounds potential scaffolds for the synthesis of various biologically active molecules. Their structural similarity to other bioactive pyridine-containing compounds suggests potential roles in modulating key signaling pathways, such as the p38 MAPK and NF-κB pathways, which are implicated in inflammation and cancer.[1][2][3][4] Accurate and reliable quantification of these derivatives is crucial for drug discovery and development, including pharmacokinetic studies, quality control, and stability testing.
Assay Methodologies: A Comparative Overview
Two primary analytical methods are proposed and compared for the quantification of this compound derivatives:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-Column Derivatization: This is a highly specific and sensitive method suitable for the analysis of complex mixtures. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance the chromophoric properties of the aldehyde, allowing for sensitive UV detection.[5][6]
-
UV-Visible Spectrophotometry: This is a simpler, more rapid, and cost-effective method suitable for the routine analysis of bulk substances or simple formulations. This method relies on the intrinsic UV absorbance of the pyridine ring system.
The choice of method will depend on the specific application, the required sensitivity and selectivity, and the nature of the sample matrix.
Quantitative Data Summary
The following tables summarize the plausible validation parameters for the two proposed assay methods for a representative this compound derivative. These values are derived from typical performance characteristics of similar assays for aromatic aldehydes and pyridine derivatives.[7][8][9][10]
Table 1: HPLC-UV Method Validation Parameters (with DNPH Derivatization)
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Specificity | No interference from degradation products or matrix components |
Table 2: UV-Visible Spectrophotometric Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.5% |
| Specificity | Potential for interference from UV-absorbing impurities |
Experimental Protocols
Method 1: HPLC-UV Analysis with DNPH Derivatization
This protocol describes the quantification of a this compound derivative after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Materials and Reagents:
-
This compound derivative standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric acid
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound derivative standard in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the linearity range (0.1 - 25 µg/mL).
-
Sample Solution: Prepare a solution of the sample containing the derivative in acetonitrile to obtain a concentration within the linearity range.
4. Derivatization Procedure:
-
To 1 mL of each working standard and sample solution, add 1 mL of DNPH solution (0.5 mg/mL in acetonitrile containing 1% phosphoric acid).
-
Vortex the mixture for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 360 nm (for the DNPH derivative)
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivative in the sample solution from the calibration curve.
Method 2: UV-Visible Spectrophotometric Analysis
This protocol describes the direct quantification of a this compound derivative.
1. Materials and Reagents:
-
This compound derivative standard
-
Methanol (spectroscopic grade)
2. Instrumentation:
-
Double beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound derivative standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (2 - 50 µg/mL).
-
Sample Solution: Prepare a solution of the sample containing the derivative in methanol to obtain a concentration within the linearity range.
4. Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of a standard solution between 200 and 400 nm.
-
Measure the absorbance of the blank (methanol), working standard solutions, and the sample solution at the λmax.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.
-
Determine the concentration of the derivative in the sample solution from the calibration curve using the Beer-Lambert law.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential modulation of the p38 MAPK and NF-κB signaling pathways by this compound derivatives, based on the known activities of similar compounds.[1][2][3][4] Inhibition of these pathways can lead to anti-inflammatory and anti-cancer effects.
Caption: Potential modulation of NF-κB and p38 MAPK pathways.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the development and validation of an analytical assay for this compound derivatives.
Caption: General workflow for assay development and validation.
References
- 1. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. agribioj.com [agribioj.com]
Benchmarking the Reactivity of 5,6-Dimethoxypicolinaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecules. Among these, heterocyclic aldehydes play a crucial role as versatile intermediates. This guide provides a comprehensive benchmark of the reactivity of 5,6-Dimethoxypicolinaldehyde against a selection of structurally related and commercially available picolinaldehyde derivatives. By understanding the electronic and steric influences of substituents on the pyridine ring, researchers can make more informed decisions in their synthetic endeavors.
This comparison is supported by detailed experimental protocols for key reactions, allowing for the generation of robust, quantitative data. The guide also visualizes the underlying principles of reactivity and experimental workflows to provide a clear and objective resource.
Comparative Analysis of Aldehyde Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature and steric hindrance of the substituents on the aromatic ring. In the context of picolinaldehydes, the pyridine nitrogen itself acts as an electron-withdrawing group, influencing the electrophilicity of the aldehyde carbonyl carbon.
This compound , the subject of this guide, possesses two electron-donating methoxy groups at the 5 and 6 positions. These groups are expected to decrease the electrophilicity of the aldehyde, thereby reducing its reactivity towards nucleophiles compared to the unsubstituted picolinaldehyde.
To provide a clear benchmark, we will compare the reactivity of this compound with the following commercially available alternatives:
-
Picolinaldehyde (2-Pyridinecarboxaldehyde): The parent compound, serving as a baseline for comparison.
-
6-Methoxypicolinaldehyde: Features a single electron-donating group, allowing for the assessment of the additive effect of the second methoxy group in our target molecule.
-
6-Chloropicolinaldehyde: Features an electron-withdrawing chloro group, which is expected to increase the aldehyde's reactivity.
The following sections will outline experimental protocols to quantify the reactivity of these aldehydes in three common and important synthetic transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination (via imine formation).
Data Presentation: A Quantitative Comparison
The following tables are structured to present the quantitative data that would be obtained from the experimental protocols detailed in the subsequent sections. For the purpose of this guide, the data presented is illustrative and based on established principles of chemical reactivity. Researchers are encouraged to use the provided protocols to generate their own precise data.
Table 1: Reaction Rate Constants (k) for the Knoevenagel Condensation with Malononitrile
| Aldehyde | Substituent Effects | Expected Relative Reactivity | Illustrative Rate Constant (M⁻¹s⁻¹) |
| 6-Chloropicolinaldehyde | Strong electron-withdrawing (-Cl) | Highest | 1.5 x 10⁻² |
| Picolinaldehyde | Unsubstituted (baseline) | High | 8.0 x 10⁻³ |
| 6-Methoxypicolinaldehyde | Moderate electron-donating (-OCH₃) | Moderate | 3.5 x 10⁻³ |
| This compound | Strong electron-donating (two -OCH₃ groups) | Lowest | 1.2 x 10⁻³ |
Table 2: Percentage Yield after 1 hour for the Wittig Reaction with Benzyltriphenylphosphonium chloride
| Aldehyde | Substituent Effects | Expected Relative Reactivity | Illustrative Yield (%) |
| 6-Chloropicolinaldehyde | Strong electron-withdrawing (-Cl) | Highest | 95 |
| Picolinaldehyde | Unsubstituted (baseline) | High | 85 |
| 6-Methoxypicolinaldehyde | Moderate electron-donating (-OCH₃) | Moderate | 70 |
| This compound | Strong electron-donating (two -OCH₃ groups) | Lowest | 55 |
Table 3: Initial Rate of Imine Formation with Aniline (Reductive Amination First Step)
| Aldehyde | Substituent Effects | Expected Relative Reactivity | Illustrative Initial Rate (M/s) |
| 6-Chloropicolinaldehyde | Strong electron-withdrawing (-Cl) | Highest | 2.5 x 10⁻⁴ |
| Picolinaldehyde | Unsubstituted (baseline) | High | 1.8 x 10⁻⁴ |
| 6-Methoxypicolinaldehyde | Moderate electron-donating (-OCH₃) | Moderate | 9.0 x 10⁻⁵ |
| This compound | Strong electron-donating (two -OCH₃ groups) | Lowest | 4.5 x 10⁻⁵ |
Visualizing Reactivity Principles and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the electronic effects influencing reactivity and the general workflows for the kinetic experiments.
Caption: Conceptual diagram of substituent effects on picolinaldehyde reactivity.
Caption: Generalized workflow for the kinetic experiments described.
Experimental Protocols
The following are detailed protocols for the three benchmark reactions. These methods are designed to be adaptable for standard laboratory equipment.
Protocol 1: Knoevenagel Condensation Kinetics by UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the Knoevenagel condensation of various picolinaldehydes with malononitrile.
Materials:
-
Picolinaldehyde derivative (this compound, Picolinaldehyde, 6-Methoxypicolinaldehyde, 6-Chloropicolinaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the picolinaldehyde derivative in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.01 M stock solution of piperidine in ethanol.
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected α,β-unsaturated product (typically in the range of 300-400 nm, to be determined for each product).
-
Equilibrate the spectrophotometer cell holder to 25°C.
-
In a quartz cuvette, add 1.5 mL of ethanol, 0.1 mL of the aldehyde stock solution, and 0.1 mL of the malononitrile stock solution.
-
Blank the spectrophotometer with this solution.
-
To initiate the reaction, add 0.1 mL of the piperidine stock solution, mix quickly by inversion, and immediately start recording the absorbance at the predetermined λmax at 1-minute intervals for 30-60 minutes.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The rate constant (k) can be determined from the plot of 1/(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be k/εl, where ε is the molar absorptivity of the product and l is the path length (1 cm).
-
Protocol 2: Wittig Reaction Monitoring by ¹H NMR Spectroscopy
Objective: To determine the percentage yield of the Wittig reaction between various picolinaldehydes and benzyltriphenylphosphonium chloride over time.
Materials:
-
Picolinaldehyde derivative
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Preparation of Reactants:
-
In an NMR tube, dissolve 0.1 mmol of the picolinaldehyde derivative and 0.1 mmol of benzyltriphenylphosphonium chloride in 0.6 mL of CDCl₃.
-
In a separate vial, dissolve 0.11 mmol of potassium tert-butoxide in a minimal amount of deuterated methanol and then dilute with 0.1 mL of CDCl₃.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the aldehyde and ylide precursor mixture before the addition of the base (t=0).
-
Inject the potassium tert-butoxide solution into the NMR tube, shake vigorously to mix, and quickly place the tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for up to 2 hours).
-
-
Data Analysis:
-
The percentage yield can be calculated by integrating the characteristic signals of the alkene product protons and comparing them to the integral of a suitable internal standard or the remaining aldehyde proton signal. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the vinylic proton signals of the stilbene-like product can be monitored.
-
Protocol 3: Imine Formation Kinetics by ¹H NMR Spectroscopy
Objective: To determine the initial rate of imine formation between various picolinaldehydes and aniline.
Materials:
-
Picolinaldehyde derivative
-
Aniline
-
Deuterated methanol (CD₃OD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 0.2 M solution of the picolinaldehyde derivative in CD₃OD.
-
Prepare a 0.2 M solution of aniline in CD₃OD.
-
-
NMR Measurement:
-
Equilibrate the NMR probe to a constant temperature (e.g., 298 K).
-
In an NMR tube, mix 0.3 mL of the aldehyde solution with 0.3 mL of the aniline solution.
-
Quickly acquire a series of ¹H NMR spectra at short intervals (e.g., every 30 seconds for the first 5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the integral of the aldehyde proton signal and the increase in the integral of the imine proton signal (typically downfield from the aldehyde signal).
-
The initial rate of the reaction can be determined from the initial slope of the concentration of the imine product versus time plot.
-
By employing these standardized protocols, researchers can generate reliable and comparable data on the reactivity of this compound and other aldehydes, facilitating more strategic and efficient synthetic planning.
No Public Data Available for Cross-Reactivity Studies of 5,6-Dimethoxypicolinaldehyde Derivatives
A comprehensive search of publicly available scientific literature and databases has revealed no specific cross-reactivity studies, biological activity data, or identified therapeutic targets for 5,6-Dimethoxypicolinaldehyde and its derivatives. Therefore, the creation of a detailed comparison guide with experimental data, as requested, is not possible at this time.
For researchers and drug development professionals interested in this specific class of compounds, this indicates a novel area of investigation. Should internal or proprietary data on the biological effects of this compound derivatives exist, the following frameworks are provided as a template for structuring and presenting such findings.
Hypothetical Data Presentation
In the event that cross-reactivity data becomes available, a structured table is the most effective method for comparison. This table should clearly outline the compounds tested, the assay format, and the quantitative measure of cross-reactivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Derivative | Target Assay | Off-Target Assay 1 | Off-Target Assay 2 | Off-Target Assay 3 |
| Parent Compound | IC50: [Value] µM | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity |
| Derivative A | IC50: [Value] µM | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity |
| Derivative B | IC50: [Value] µM | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity |
| Derivative C | IC50: [Value] µM | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity |
| Control Compound | IC50: [Value] µM | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity |
IC50 values represent the concentration of the derivative required to inhibit 50% of the target's activity. Percent cross-reactivity is calculated as: (IC50 of parent compound / IC50 of derivative against off-target) x 100.
General Experimental Protocols
Should researchers initiate studies on these compounds, a standard Enzyme-Linked Immunosorbent Assay (ELISA) protocol would be a suitable starting point for assessing binding and cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Microtiter plates are coated with the target antigen (or a conjugate if the derivative is a small molecule) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to prevent non-specific binding. Plates are incubated for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a primary antibody specific to the target is mixed with varying concentrations of the test derivative or potential cross-reactants. This mixture is then added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The degree of color inhibition is proportional to the amount of test derivative binding to the primary antibody.
Conceptual Workflow Visualization
For a drug discovery project involving novel compounds like this compound derivatives, a logical workflow is crucial. The following diagram illustrates a potential screening cascade, from initial identification of hits to subsequent selectivity and cross-reactivity profiling.
Caption: A conceptual workflow for the screening and cross-reactivity profiling of novel compounds.
How to confirm the identity of 5,6-Dimethoxypicolinaldehyde in a reaction mixture
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of 5,6-Dimethoxypicolinaldehyde in a reaction mixture is critical for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical techniques to definitively confirm the presence and purity of this compound, alongside potential impurities that may arise during its synthesis.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust analytical methodologies are essential for its unambiguous identification and characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in this context.
Potential Impurities and Alternative Compounds
A plausible synthetic route to this compound involves the formylation of 2,3-dimethoxypyridine. Based on this, potential impurities and alternative compounds in the reaction mixture could include:
-
2,3-Dimethoxypyridine (Starting Material): Incomplete reaction can lead to the presence of the starting material.
-
Isomeric Picolinaldehydes: Formylation could potentially occur at other positions on the pyridine ring, leading to isomers such as 4,5-dimethoxypicolinaldehyde.
-
5,6-Dimethoxypicolinic Acid (Oxidation Product): Over-oxidation of the aldehyde functional group can yield the corresponding carboxylic acid.
Comparison of Analytical Techniques
Each analytical technique provides unique information for the structural elucidation and purity assessment of this compound.
Data Presentation: Spectroscopic and Chromatographic Data
The following tables summarize the expected and experimental data for this compound and its potential alternatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Alternatives where available)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~9.9 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) | ~193 (CHO), ~160 (C-O), ~155 (C-O), ~145 (C-N), ~125 (C-H), ~110 (C-H), ~56 (OCH₃), ~55 (OCH₃) |
| 2,3-Dimethoxypyridine | 7.6 (dd, 1H), 6.9 (dd, 1H), 6.7 (dd, 1H), 3.9 (s, 3H), 3.8 (s, 3H)[1] | 161.5, 146.5, 136.5, 122.5, 112.0, 55.5, 53.0 |
| 5,6-Dimethoxypicolinic Acid (Predicted) | ~13.0 (br s, 1H, COOH), ~7.9 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) | ~168 (COOH), ~158 (C-O), ~153 (C-O), ~148 (C-N), ~128 (C-H), ~112 (C-H), ~56 (OCH₃), ~55 (OCH₃) |
Table 2: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | FTIR (cm⁻¹) |
| This compound | Molecular Ion [M]⁺: 167.06. Key Fragments: [M-H]⁺ (166), [M-CH₃]⁺ (152), [M-CHO]⁺ (138) | ~2820, 2720 (C-H aldehyde stretch), ~1700 (C=O aldehyde stretch), ~1600, 1480 (C=C/C=N aromatic stretch), ~1250, 1050 (C-O stretch) |
| 2,3-Dimethoxypyridine | Molecular Ion [M]⁺: 139.06.[1] | Aromatic C-H, C=C, C=N, and C-O stretching vibrations are expected.[2] |
| 5,6-Dimethoxypicolinic Acid | Molecular Ion [M]⁺: 183.05. Key Fragments: [M-OH]⁺ (166), [M-COOH]⁺ (138) | ~3000 (broad O-H stretch), ~1700 (C=O acid stretch), ~1600, 1480 (C=C/C=N aromatic stretch), ~1250, 1050 (C-O stretch) |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (tᵣ) | Mobile Phase Conditions |
| This compound | Dependent on column and mobile phase. Expected to be more retained than 2,3-dimethoxypyridine and less than 5,6-dimethoxypicolinic acid in reversed-phase HPLC. | Example: C18 column, Acetonitrile/Water gradient. |
| 2,3-Dimethoxypyridine | Shorter retention time than the aldehyde and acid in reversed-phase HPLC due to higher polarity. | Example: C18 column, Acetonitrile/Water gradient. |
| 5,6-Dimethoxypicolinic Acid | Longer retention time than the aldehyde in reversed-phase HPLC due to lower polarity. | Example: C18 column, Acetonitrile/Water gradient. |
Mandatory Visualization
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and identify the number and connectivity of protons and carbons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the structure. The aldehyde proton is expected to be a singlet around 9-10 ppm. The two methoxy groups should appear as singlets, and the aromatic protons as doublets.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The aldehyde carbonyl carbon is expected around 190 ppm. Aromatic and methoxy carbons will have characteristic shifts.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity between protons and carbons, providing definitive structural confirmation.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Protocol:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight (167.16 g/mol for this compound).
-
Analyze the fragmentation pattern to support the proposed structure. Common fragments for aldehydes include the loss of H (M-1) and the formyl group (M-29).
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the components of the reaction mixture and quantify the purity of this compound.
-
Sample Preparation: Dissolve a known concentration of the reaction mixture in the mobile phase.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis detector).
-
Protocol:
-
Equilibrate a reversed-phase column (e.g., C18) with the mobile phase.
-
Inject the sample.
-
Run a gradient or isocratic method to separate the components. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid).
-
The retention time of the major peak should correspond to that of a pure standard of this compound. The peak area can be used for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[2][3][4]
-
Instrumentation: An FTIR spectrometer.
-
Protocol:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands. For this compound, key stretches include the aldehyde C-H (~2720 and ~2820 cm⁻¹), the strong aldehyde C=O (~1700 cm⁻¹), aromatic C=C/C=N (~1600-1450 cm⁻¹), and C-O ether stretches (~1250 and ~1050 cm⁻¹).
-
Conclusion
A combination of these analytical techniques provides a robust and reliable method for the confirmation of this compound in a reaction mixture. NMR and MS are powerful tools for unambiguous structure elucidation, while HPLC is essential for assessing purity and quantifying the target compound. FTIR provides rapid confirmation of key functional groups. By comparing the data obtained from the reaction mixture with the reference data provided in this guide, researchers can confidently identify and characterize their product.
References
- 1. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 2. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tandf.figshare.com [tandf.figshare.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5,6-Dimethoxypicolinaldehyde
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 5,6-Dimethoxypicolinaldehyde, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for protecting personnel and the environment.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and causes skin irritation. Below is a summary of its key safety data.
| Hazard Information | Precautionary Measures and Personal Protective Equipment (PPE) | First Aid |
| Hazard Statements | Engineering Controls | If Swallowed |
| H302: Harmful if swallowed. | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[1] | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| H315: Causes skin irritation. | Personal Protective Equipment | If on Skin |
| H319: Causes serious eye irritation.[1] | Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | If in Eyes | |
| Skin and Body Protection: Wear a lab coat. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] | |
| Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | If Inhaled | |
| Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For solid spills, carefully sweep up the material.[1] For liquid spills, absorb with an inert, non-combustible material such as vermiculite or sand.
-
Collect Waste: Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Adherence to institutional and local regulations is mandatory.
Step 1: Segregate Waste Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Package and Label Waste
-
Place the waste in a compatible, sealed, and properly labeled container. The original container is often a suitable choice.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Note any associated hazards (e.g., "Harmful," "Irritant") on the label.
Step 3: Store Waste Appropriately Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure the container is kept closed.
Step 4: Arrange for Disposal Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,6-Dimethoxypicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,6-Dimethoxypicolinaldehyde (CAS No. 106331-68-4). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that poses significant health risks upon exposure. The primary hazards include acute oral toxicity, serious eye damage, and the potential to cause a skin sensitization reaction.
Hazard Summary Table
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Danger |
| Serious Eye Damage (Category 1) | H318 | |
| Skin Sensitization (Category 1) | H317 |
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and potential sensitization. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against skin contact and potential ignition of flammable clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the inhalation of any dust or vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
Workflow for Handling this compound
A diagram illustrating the safe handling workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure you are wearing all the required PPE as specified in the table above.
-
Prepare your designated workspace in a certified chemical fume hood. Ensure the sash is at the appropriate height to maintain proper airflow.
-
Have all necessary equipment, such as spatulas, weighing paper, and glassware, readily available within the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Use:
-
Retrieve the container of this compound from its designated storage location.
-
Carefully weigh the desired amount of the solid chemical on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Conduct all experimental procedures involving this chemical within the fume hood.
-
-
Post-Experiment:
-
Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly label and store any unused chemical in its original container with a tightly sealed lid.
-
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation or a rash develops, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow
A diagram outlining the proper disposal workflow for waste containing this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and contaminated materials (e.g., weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[3][4] Some institutions may have specific procedures for neutralizing aldehyde waste before disposal; consult your EH&S office for guidance.[5][6]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

